SSE15206
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazole-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-23-16-9-13(10-17(24-2)18(16)25-3)15-11-14(21-22(15)19(20)26)12-7-5-4-6-8-12/h4-10,15H,11H2,1-3H3,(H2,20,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONIBFCARADPAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=NN2C(=S)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SSE15206: A Novel Microtubule Depolymerizing Agent with Multidrug Resistance Overcoming Capabilities
An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of SSE15206, a novel pyrazolinethioamide derivative with potent antiproliferative and multidrug resistance-overcoming properties. The information presented is collated from preclinical research and is intended to inform researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action: Inhibition of Microtubule Polymerization
This compound exerts its primary anticancer effect by inhibiting the polymerization of microtubules.[1][2][3][4] Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and maintenance of cell structure.[1] By disrupting microtubule dynamics, this compound effectively halts the cell cycle and induces programmed cell death in cancer cells.
The compound binds to the colchicine site on tubulin, the protein subunit of microtubules.[2][3][5] This binding prevents the tubulin dimers from assembling into microtubules, leading to a net depolymerization of the microtubule network.[2] The crystal structure of the tubulin-SSE15206 complex has been resolved at a 2.8 Å resolution, providing detailed insights into the intermolecular interactions.[5]
Cellular Consequences of this compound Action
The inhibition of microtubule polymerization by this compound triggers a cascade of cellular events, culminating in cancer cell death.
Cell Cycle Arrest: Treatment with this compound leads to a robust arrest of cancer cells in the G2/M phase of the cell cycle.[1][2] This is a direct consequence of the disruption of the mitotic spindle, which is composed of microtubules and is essential for chromosome segregation during mitosis. The incomplete spindle formation results in aberrant mitosis.[1][2]
Induction of Apoptosis: Prolonged exposure to this compound induces apoptotic cell death.[2] This is evidenced by the increased cleavage of Poly (ADP-ribose) polymerase (PARP) and positive Annexin V/PI staining in treated cells.[2][6] The apoptotic response is also accompanied by the induction of the tumor suppressor protein p53.[1][2]
Modulation of Mitotic Markers: this compound treatment leads to an increase in the phosphorylation of histone H3 and MPM2, both of which are markers of mitotic arrest.[1][6]
Overcoming Multidrug Resistance
A significant feature of this compound is its ability to overcome multidrug resistance (MDR) in cancer cells.[1][2] Many cancers develop resistance to conventional chemotherapeutics, often through the overexpression of drug efflux pumps like P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR-1).[7] this compound has been shown to be effective against cancer cell lines that overexpress MDR-1, such as KB-V1 and A2780-Pac-Res.[2][6] The mechanism by which this compound bypasses this resistance is that it is not a substrate for the P-gp efflux pump.[7]
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| GI₅₀ | HCT116 | 197 nM | [1][3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: this compound bypasses P-gp mediated multidrug resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Structural insight into this compound in complex with tubulin provides a rational design for pyrazolinethioamides as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
SSE15206: A Promising Microtubule-Targeting Agent for Overcoming Multidrug Resistance in Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
SSE15206 is a novel pyrazolinethioamide derivative that has emerged as a potent microtubule-targeting agent with significant potential in oncology.[1][2][3] It functions as a microtubule depolymerizing agent by binding to the colchicine site on β-tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase, and ultimately inducing apoptosis.[1][2][3][4] A key feature of this compound is its demonstrated efficacy in overcoming multidrug resistance (MDR), particularly in cancer cell lines that overexpress the P-glycoprotein (P-gp/MDR1) efflux pump.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, antiproliferative activity, and detailed experimental protocols for its characterization.
Introduction
Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them a well-validated target for cancer chemotherapy.[1][5] However, the clinical utility of many microtubule-targeting agents is often hampered by the development of multidrug resistance, frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein.[1][2][6]
This compound, chemically described as 3-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, is a small molecule inhibitor of tubulin polymerization.[1][2][3] Preclinical studies have highlighted its potent cytotoxic effects across a range of cancer cell lines and, most notably, its ability to circumvent MDR-1-mediated drug resistance.[1][2][3]
Mechanism of Action
This compound exerts its anticancer effects by directly interfering with microtubule dynamics. The proposed signaling pathway is as follows:
-
Binding to Tubulin: this compound binds to the colchicine-binding site on β-tubulin. This interaction has been confirmed through docking and competition studies, as well as by solving the crystal structure of the tubulin-SSE15206 complex.[1][4]
-
Inhibition of Microtubule Polymerization: By occupying the colchicine site, this compound inhibits the polymerization of tubulin heterodimers into microtubules.[1][2][3] This leads to a net depolymerization of the microtubule network.
-
Disruption of Mitotic Spindle: The depolymerization of microtubules prevents the formation of a functional mitotic spindle, which is crucial for chromosome segregation during mitosis.[1][2][3]
-
G2/M Cell Cycle Arrest: The failure of spindle formation activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[1][2][3]
-
Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway. This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) and an increase in Annexin V staining.[1][2] Treatment with this compound has also been shown to induce the expression of the tumor suppressor protein p53 and its downstream target p21.[1]
Overcoming Multidrug Resistance
A significant advantage of this compound is its ability to overcome P-glycoprotein-mediated multidrug resistance. Studies have shown that this compound is not a substrate for the P-gp efflux pump.[6] This allows the compound to accumulate in resistant cancer cells at cytotoxic concentrations. In rhodamine 123 efflux assays, this compound did not inhibit the efflux of this known P-gp substrate, unlike the positive control verapamil, indicating that this compound's mechanism of overcoming resistance is not by inhibiting the pump itself but by evading it.[6]
Quantitative Data
The antiproliferative activity of this compound has been evaluated in various cancer cell lines using the sulforhodamine B (SRB) assay. The GI50 (concentration required to inhibit cell growth by 50%) values are summarized below.
| Cell Line | Cancer Type | MDR-1 Status | This compound GI50 (µM) | Paclitaxel GI50 (µM) | Vincristine GI50 (µM) | Etoposide GI50 (µM) |
| HCT116 | Colon Carcinoma | - | 0.197 | - | - | - |
| A549 | Lung Carcinoma | - | - | - | - | - |
| CAL-51 | Breast Carcinoma | - | - | - | - | - |
| KB-3-1 | Cervical Carcinoma | Parental | - | - | - | - |
| KB-V1 | Cervical Carcinoma | Overexpressing | - | >1000-fold resistant | - | - |
| A2780 | Ovarian Carcinoma | Parental | - | - | - | - |
| A2780-Pac-Res | Ovarian Carcinoma | Overexpressing | 1.54-fold resistant | 101-fold resistant | 16-fold resistant | 56-fold resistant |
Data compiled from Manzoor et al., 2018. Specific GI50 values for all cell lines were not available in the reviewed literature.
Experimental Protocols
Cell Proliferation (SRB) Assay
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound and incubate for 72 hours.
-
Fixation: Gently aspirate the media and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry completely.
-
Staining: Add 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 values from the dose-response curves.
In Vitro Tubulin Polymerization Assay
-
Reaction Setup: On ice, prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) supplemented with GTP.
-
Compound Addition: Add this compound, a vehicle control (DMSO), a polymerization inhibitor control (e.g., nocodazole), and a polymerization promoter control (e.g., paclitaxel) to respective wells of a pre-warmed 96-well plate.
-
Initiation of Polymerization: Add the tubulin solution to the wells to initiate the reaction.
-
Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.[7][8]
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Culture cells to approximately 70-80% confluency and treat with this compound or vehicle control for various time points (e.g., 4, 8, 12, 24, 36 hours).
-
Harvesting: Harvest both adherent and floating cells, and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting for Apoptosis and Cell Cycle Markers
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., cleaved PARP, p53, p21, phospho-histone H3). A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Conclusion and Future Directions
This compound is a promising microtubule-destabilizing agent with a dual advantage of potent anticancer activity and the ability to overcome multidrug resistance. Its well-defined mechanism of action, centered on the inhibition of tubulin polymerization at the colchicine-binding site, provides a strong rationale for its further development. The preclinical data strongly support its potential as a lead compound for the development of new therapies for drug-resistant cancers. Future studies should focus on in vivo efficacy and toxicity profiling in animal models of multidrug-resistant tumors to pave the way for potential clinical investigation.
References
- 1. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of SSE1806, a Microtubule Destabilizer That Overcomes Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cytoskeleton.com [cytoskeleton.com]
Unraveling the Antiproliferative Power of SSE15206: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antiproliferative effects of SSE15206, a novel pyrazolinethioamide derivative. This compound has demonstrated significant potential as an anticancer agent, particularly in its ability to overcome multidrug resistance, a major hurdle in cancer chemotherapy. This document outlines the compound's mechanism of action, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the critical signaling pathways involved.
Core Mechanism of Action: Microtubule Destabilization
This compound exerts its potent antiproliferative activities by disrupting microtubule dynamics, which are essential for various cellular processes, most notably mitotic spindle formation during cell division.[1][2] The compound functions as a microtubule depolymerizing agent by binding to the colchicine site on tubulin, the fundamental protein subunit of microtubules.[1][3] This interaction inhibits tubulin polymerization, leading to a cascade of events that ultimately halt cell proliferation and induce programmed cell death.[1][4]
The primary consequences of this compound-induced microtubule disruption are:
-
Aberrant Mitosis and G2/M Arrest: By preventing the formation of a functional mitotic spindle, this compound causes cells to arrest in the G2/M phase of the cell cycle.[1][2] This is characterized by the appearance of aberrant mitotic spindles and misaligned chromosomes.[4]
-
Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway.[1] Key indicators of this compound-induced apoptosis include the cleavage of Poly (ADP-ribose) polymerase (PARP), increased Annexin V/PI staining, and the induction of the tumor suppressor protein p53.[1][5]
A significant advantage of this compound is its ability to circumvent multidrug resistance (MDR), particularly in cancer cells that overexpress the P-glycoprotein (P-gp/MDR-1) efflux pump.[1] Studies have shown that this compound is not a substrate for P-gp, allowing it to accumulate in resistant cells and exert its cytotoxic effects.[6]
Quantitative Analysis of Antiproliferative Activity
The antiproliferative efficacy of this compound has been evaluated across a range of cancer cell lines, including those exhibiting multidrug resistance. The following tables summarize the key quantitative data from these studies.
| Cell Line | Cancer Type | GI₅₀ (nM) | Noteworthy Characteristics |
| HCT116 | Colorectal Carcinoma | 197 | - |
| A549 | Lung Carcinoma | Data not specified | - |
| CAL-51 | Breast Cancer | Data not specified | - |
| KB-3-1 | Cervical Cancer | Data not specified | Parent cell line |
| KB-V1 | Cervical Cancer | Data not specified | Multidrug-resistant (MDR-1 overexpressing) |
| A2780 | Ovarian Cancer | Data not specified | Parent cell line |
| A2780-Pac-Res | Ovarian Cancer | Data not specified | Paclitaxel-resistant (MDR-1 overexpressing) |
Table 1: Growth Inhibitory (GI₅₀) Concentrations of this compound in Various Cancer Cell Lines.
| Assay | Cell Line(s) | Key Findings |
| Cell Cycle Analysis | HCT116 | Time- and dose-dependent increase in the G2/M phase population.[4] |
| Apoptosis Assay (Annexin V/PI) | HCT116, A549, CAL-51 | Increased Annexin V/PI staining upon treatment with this compound, indicating apoptosis.[5] |
| Western Blot Analysis | HCT116, A549, CAL-51 | Increased levels of cleaved PARP and p53.[5][7] In HCT116 cells, treatment with 0.16-2.5 μM this compound also led to a dose-dependent increase in the phosphorylation of histone H3 and MPM2, markers of mitotic arrest.[7] In drug-resistant KB-V1 and A2780-Pac-Res cells, this compound induced PARP cleavage, unlike paclitaxel.[5] |
Table 2: Summary of Cellular Effects of this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the antiproliferative effects of this compound.
Cell Proliferation Assay (Sulforhodamine B - SRB)
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (typically in three-fold dilutions) for 72 hours.
-
Fixation: Fix the cells by adding ice-cold trichloroacetic acid (TCA) to a final concentration of 3% and incubate for 2 hours at 4°C.
-
Staining: Wash the plates with water and stain the cells with 0.06% SRB solution for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye. Solubilize the bound SRB with 10 mM Tris base (pH 10.5).
-
Measurement: Read the optical density at 490 nm using a microplate reader.
-
Data Analysis: Calculate the GI₅₀ values using appropriate software such as GraphPad Prism.[6]
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Treat cells with the desired concentrations of this compound for various time points (e.g., 4, 8, 12, 24, and 36 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound for the desired duration (e.g., 24 and 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound, then lyse them in a suitable lysis buffer (e.g., Triton X-100 based buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies against target proteins (e.g., cleaved-PARP, p53, p21, phospho-histone H3, phospho-MPM2, α-tubulin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing the Molecular Impact of this compound
The following diagrams, generated using the DOT language, illustrate the key pathways and processes affected by this compound.
Figure 1: Mechanism of action of this compound leading to apoptosis.
Figure 2: Experimental workflow for cell cycle analysis.
Figure 3: Overcoming P-gp mediated multidrug resistance by this compound.
References
- 1. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 3. Structural insight into this compound in complex with tubulin provides a rational design for pyrazolinethioamides as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
SSE15206: A Technical Guide to Overcoming Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SSE15206, a novel microtubule depolymerizing agent with demonstrated efficacy in overcoming multidrug resistance (MDR) in cancer cells. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows.
Core Concepts: Understanding this compound
This compound, a pyrazolinethioamide derivative with the chemical formula C19H21N3O3S, has emerged as a potent anti-proliferative agent.[1] Its primary mechanism of action is the inhibition of microtubule polymerization.[1][2] Microtubules are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, this compound induces a G2/M phase cell cycle arrest, leading to apoptosis in cancer cells.[1][2]
A critical feature of this compound is its ability to circumvent multidrug resistance, a major obstacle in cancer chemotherapy. MDR is often mediated by the overexpression of efflux pumps like P-glycoprotein (Pgp or MDR1), which actively transport chemotherapeutic drugs out of the cell. This compound has been shown to be effective in cancer cell lines that overexpress MDR1, indicating it is not a substrate for this efflux pump.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound, providing a comparative overview of its efficacy across various cell lines and experimental conditions.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Type | GI50 (nM) | Reference |
| HCT116 | Colon Carcinoma | 197 | [1] |
| A549 | Lung Carcinoma | - | - |
| CAL-51 | Breast Carcinoma | - | - |
| KB-3-1 (parental) | Cervical Carcinoma | - | - |
| KB-V1 (MDR) | Cervical Carcinoma | - | - |
| A2780 (parental) | Ovarian Carcinoma | - | - |
| A2780-Pac-Res (MDR) | Ovarian Carcinoma | - | - |
| HCT116-Pac-Res (MDR) | Colon Carcinoma | - | - |
Note: Specific GI50 values for all cell lines were not available in the provided search results. The table indicates the cell lines tested.
Table 2: Efficacy of this compound in Multidrug-Resistant Cell Lines
| Cell Line Pair (Parental vs. Resistant) | Fold Resistance to Paclitaxel | Fold Resistance to this compound | Reference |
| KB-3-1 / KB-V1 | High | Low | [1] |
| A2780 / A2780-Pac-Res | 101-fold | 1.54-fold | [1] |
| HCT116 / HCT116-Pac-Res | 176-fold | 1.2-fold | [1] |
Table 3: Induction of Apoptosis and Cell Cycle Arrest by this compound
| Cell Line | Treatment | Effect | Reference |
| HCT116 | 0.5, 1, 2 µM this compound for 24h | Increased cleaved PARP and p53 | [1] |
| A549 | 0.5, 1, 2 µM this compound for 24h | Increased cleaved PARP and p53 | [1] |
| CAL-51 | 0.5, 1, 2 µM this compound for 24h | Increased cleaved PARP and p53 | [1] |
| HCT116 | 1 µM this compound for 4, 8, 12, 24, 36h | Time-dependent increase in G2/M arrest, peaking at 12h | [1] |
| KB-V1 | 5x and 10x GI50 of this compound for 24h | Increased cleaved PARP | [1] |
| A2780-Pac-Res | 5x and 10x GI50 of this compound for 24h | Increased cleaved PARP | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects through a well-defined mechanism of action that ultimately leads to apoptotic cell death. The following diagram illustrates the key signaling pathway.
Caption: Mechanism of Action of this compound.
The diagram below illustrates how this compound overcomes P-glycoprotein-mediated multidrug resistance.
Caption: Overcoming P-glycoprotein-Mediated MDR.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Cell Viability Assay (SRB Assay)
This protocol is used to determine the antiproliferative activity of this compound.
Workflow Diagram:
Caption: Cell Viability Assay Workflow.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 (concentration for 50% inhibition of cell growth) values from the dose-response curves.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) with GTP.
-
Compound Addition: Add this compound at desired concentrations (e.g., 5 µM and 25 µM), a vehicle control (DMSO), a polymerization inhibitor control (nocodazole), and a polymerization stabilizer control (paclitaxel) to respective wells of a 96-well plate.[1]
-
Initiate Polymerization: Add the tubulin solution to the wells to initiate the polymerization reaction.
-
Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm every minute for a defined period (e.g., 60 minutes). An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves.
Western Blotting for Apoptosis Markers
This protocol is used to detect the induction of apoptosis-related proteins, such as cleaved PARP and p53.
Workflow Diagram:
Caption: Western Blotting Workflow.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time and concentrations (e.g., 0.5, 1, and 2 µM for 24 hours).[1] Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved PARP, p53, and a loading control like GAPDH or α-tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the intensity of the bands to determine the relative protein expression levels.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells with this compound (e.g., 1 µM) for various time points (e.g., 4, 8, 12, 24, and 36 hours).[1]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Incubation: Incubate the cells in the staining solution in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Rhodamine 123 Efflux Assay
This assay is used to assess the function of the P-glycoprotein efflux pump and to determine if this compound is a substrate.
Protocol:
-
Cell Loading: Incubate multidrug-resistant cells (e.g., KB-V1 or A2780-Pac-Res) with the fluorescent Pgp substrate Rhodamine 123.
-
Compound Treatment: Wash the cells and incubate them in a fresh medium containing this compound (e.g., 10 µM), a known Pgp inhibitor as a positive control (e.g., 40 µM verapamil), or a vehicle control (DMSO).[1]
-
Efflux Period: Allow the cells to efflux the Rhodamine 123 for a defined period.
-
Fluorescence Measurement: Harvest the cells and measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: Compare the fluorescence intensity of cells treated with this compound to the controls. An increase in intracellular fluorescence indicates inhibition of Pgp-mediated efflux. This compound did not significantly inhibit the efflux of Rhodamine 123, indicating it is not a Pgp substrate.[1]
Conclusion
This compound represents a promising therapeutic agent for overcoming multidrug resistance in cancer. Its distinct mechanism of action, involving the depolymerization of microtubules and its ability to evade P-glycoprotein efflux, makes it a valuable candidate for further preclinical and clinical investigation. The detailed protocols and data presented in this guide are intended to facilitate further research and development of this compound and similar compounds in the ongoing effort to combat drug-resistant cancers.
References
An In-depth Technical Guide to the Discovery and Synthesis of SSE15206: A Novel Microtubule Depolymerizing Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of SSE15206, a pyrazolinethioamide derivative with potent antiproliferative activities, particularly in multidrug-resistant cancer cell lines.
Executive Summary
This compound, chemically identified as 3-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, is a novel microtubule depolymerizing agent.[1][2] It was discovered through the screening of an in-house chemical library and has demonstrated significant potential in overcoming multidrug resistance in various cancer cell lines.[1][2] this compound functions by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase, aberrant mitosis, and subsequent induction of apoptosis.[1][2] Its ability to circumvent resistance mechanisms, such as those mediated by MDR-1 overexpression, makes it a promising candidate for further lead optimization in cancer therapy.[1][2]
Discovery of this compound
This compound was identified from a focused in-house library of 16 pyrazolinethioamide compounds. The library was synthesized and screened for antiproliferative activity against the HCT116 human colon cancer cell line. This compound emerged as a lead compound due to its potent cytotoxic effects.
Synthesis of this compound
The synthesis of this compound is achieved through a two-step protocol.[2] This process involves an initial Claisen-Schmidt condensation to form a chalcone, followed by a condensation reaction with thiosemicarbazide to yield the final pyrazolinethioamide structure.[2]
Experimental Protocol: Synthesis of this compound
Step 1: Claisen-Schmidt Condensation to form Chalcone
-
To a solution of 3,4,5-trimethoxybenzaldehyde and acetophenone in ethanol, add an aqueous solution of sodium hydroxide.
-
Stir the reaction mixture at room temperature for a specified duration.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated chalcone product by filtration, wash with water until the filtrate is neutral, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol).
Step 2: Condensation with Thiosemicarbazide
-
Dissolve the synthesized chalcone in a suitable solvent such as ethanol.
-
Add thiosemicarbazide to the solution, followed by a catalytic amount of a base (e.g., potassium hydroxide).
-
Reflux the reaction mixture for several hours, monitoring for completion by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated this compound by filtration.
-
Wash the product with water and then purify by recrystallization or column chromatography to obtain the final compound.
Synthesis workflow for this compound.
Biological Activity and Mechanism of Action
This compound exhibits potent antiproliferative activity across a range of cancer cell lines.[1] Its primary mechanism of action is the inhibition of microtubule polymerization by binding to the colchicine site on tubulin.[1] This disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptosis.
Antiproliferative Activity
The growth inhibitory effects of this compound were evaluated using a sulforhodamine B (SRB) assay. The compound demonstrated potent activity against various cancer cell lines, including those resistant to other microtubule-targeting agents.
| Cell Line | Cancer Type | GI₅₀ (µM) | Resistance Profile |
| HCT116 | Colon Carcinoma | 0.197 | - |
| A549 | Lung Carcinoma | - | - |
| CAL-51 | Breast Cancer | - | - |
| KB-3-1 | Cervical Cancer | - | Parental |
| KB-V1 | Cervical Cancer | - | Multidrug-Resistant (MDR-1 overexpressing) |
| A2780 | Ovarian Cancer | - | Parental |
| A2780-Pac-Res | Ovarian Cancer | - | Paclitaxel-Resistant |
Note: Specific GI₅₀ values for all cell lines were not detailed in the provided search results, but HCT116 is reported with a GI₅₀ of 197 nM.
Mechanism of Action: Signaling Pathway
This compound exerts its anticancer effects through a well-defined signaling pathway. By inhibiting tubulin polymerization, it triggers a mitotic checkpoint, leading to G2/M phase arrest. Prolonged arrest activates apoptotic pathways, characterized by the induction of p53 and cleavage of Poly (ADP-ribose) polymerase (PARP).
Signaling pathway of this compound-induced apoptosis.
Key Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
-
Reagents: Purified tubulin (>99%), GTP, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), this compound, positive (paclitaxel) and negative (nocodazole) controls, DMSO (vehicle control).
-
Procedure:
-
Prepare a reaction mixture containing tubulin in polymerization buffer on ice.
-
Add GTP to the reaction mixture.
-
Add this compound (e.g., 5 µM and 25 µM), controls, or DMSO to the respective wells of a 96-well plate.[3]
-
Transfer the tubulin/GTP mixture to the wells to initiate the reaction.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every 30 seconds for at least 60 minutes.
-
-
Analysis: An increase in absorbance indicates tubulin polymerization. Inhibition of polymerization by this compound is observed as a reduction in the rate and extent of the absorbance increase compared to the DMSO control.
Cell-Based Microtubule Re-polymerization Assay
This immunofluorescence-based assay visualizes the effect of this compound on microtubule structures within cells.
-
Cell Culture: Plate A549 cells on coverslips and allow them to adhere overnight.
-
Depolymerization: Incubate the cells on ice for 30 minutes to depolymerize existing microtubules.[3]
-
Treatment and Re-polymerization: Replace the cold medium with a medium pre-warmed to 37°C containing DMSO, nocodazole (0.33 µM, as a control), or this compound (1.25 µM and 2.5 µM).[3] Incubate for 10 minutes to allow for microtubule re-polymerization.[3]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS).
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on slides and visualize the microtubule network using a fluorescence or confocal microscope.
Cell Cycle Analysis by Flow Cytometry
This assay quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.
-
Cell Treatment: Seed HCT116 cells and treat with this compound (e.g., 1 µM) for various time points (e.g., 4, 8, 12, 24, and 36 hours).[2]
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A to prevent staining of double-stranded RNA.
-
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis: The DNA content is measured, and the percentage of cells in the G1, S, and G2/M phases is determined using cell cycle analysis software. An accumulation of cells in the G2/M peak indicates a block at this stage of the cell cycle.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect changes in the levels of key proteins involved in mitosis and apoptosis.
-
Cell Lysis: Treat cells (e.g., HCT116, A549, CAL-51) with various concentrations of this compound (e.g., 0.5, 1, and 2 µM) for a specified time (e.g., 4, 8, or 24 hours).[2] Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for target proteins such as phospho-histone H3 (S10), P-MPM2, cleaved PARP, p53, and p21.[2] Use a loading control antibody (e.g., α-tubulin or GAPDH) to ensure equal protein loading.[2]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
General experimental workflow for cell-based assays.
Conclusion
This compound is a potent microtubule polymerization inhibitor with a clear mechanism of action. Its discovery and characterization have revealed its significant potential as an anticancer agent, particularly for its ability to overcome multidrug resistance. The synthetic route is straightforward, and its biological effects are well-documented through a series of robust in vitro and cell-based assays. This compound serves as a valuable lead compound for the development of new therapeutics to treat resistant cancers. Further studies, including in vivo efficacy and pharmacokinetic profiling, are warranted to fully evaluate its therapeutic potential.
References
The Impact of SSE15206 on Cell Cycle Progression in Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SSE15206, a novel microtubule depolymerizing agent, and its significant impact on the cell cycle progression of tumor cells. This compound, a pyrazolinethioamide derivative, has demonstrated potent antiproliferative activities across various cancer cell lines. A key attribute of this compound is its ability to overcome multidrug resistance, a major hurdle in cancer chemotherapy.[1][2] This document outlines the mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the affected signaling pathways.
Core Mechanism of Action
This compound functions as a microtubule-targeting agent.[2] Its primary mechanism involves the inhibition of microtubule polymerization by binding to the colchicine site of tubulin.[1][2][3] Microtubules are crucial components of the cytoskeleton and form the mitotic spindle necessary for chromosome segregation during cell division.[2][4] By disrupting microtubule dynamics, this compound prevents the formation of a functional mitotic spindle, leading to aberrant mitosis and ultimately inducing cell cycle arrest in the G2/M phase.[1][2][3][5]
Prolonged exposure to this compound triggers apoptotic cell death, which is evidenced by an increase in Poly (ADP-ribose) polymerase (PARP) cleavage and positive Annexin V/PI staining.[1][2] This apoptotic response is also associated with the induction of the p53 tumor suppressor protein.[1][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: Cell Cycle Distribution in HCT116 Cells Treated with 1 µM this compound
| Treatment Duration | % of Cells in G2/M Phase | % of Cells in Sub-G1 Phase |
| 4 hours | Accumulation begins | - |
| 12 hours | Peak accumulation | - |
| 24 hours | - | Increased |
| 36 hours | - | Increased |
Data extracted from studies demonstrating a time-dependent increase in G2/M arrest, followed by an increase in the sub-G1 population indicative of apoptosis.[4]
Table 2: Induction of Mitotic and Apoptotic Markers by this compound
| Cell Line | Treatment | Phospho-Histone H3 (S10) | Phospho-MPM2 | Cleaved PARP | p53 Induction |
| HCT116 | 0.5 µM, 1 µM, 2 µM (4 & 8 hrs) | Increased | Increased | - | - |
| HCT116 | 0.5 µM, 1 µM, 2 µM (24 hrs) | - | - | Increased | Increased |
| A549 | 0.5 µM, 1 µM, 2 µM (24 hrs) | - | - | Increased | Increased |
| CAL-51 | 0.5 µM, 1 µM, 2 µM (24 hrs) | - | - | Increased | Increased |
This table summarizes the dose-dependent increase in markers of mitotic arrest and apoptosis across different cancer cell lines.[1][6]
Table 3: Antiproliferative Activity of this compound
| Cell Line | GI₅₀ (nM) |
| HCT116 | 197 |
The GI₅₀ value represents the concentration required to inhibit cell growth by 50% as determined by a sulforhodamine B (SRB) proliferation assay.[6]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.
Cell Cycle Analysis via Flow Cytometry
-
Cell Culture and Treatment: HCT116 cells are seeded in appropriate culture dishes and allowed to attach overnight. The cells are then treated with either DMSO (vehicle control) or varying concentrations of this compound (e.g., 1 µM) for different time points (e.g., 4, 8, 12, 24, and 36 hours).
-
Cell Harvesting and Fixation: After treatment, cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A in the dark.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, G2/M, and sub-G1 phases of the cell cycle are determined using appropriate cell cycle analysis software.[5]
Western Blotting for Protein Expression Analysis
-
Cell Lysis: Cancer cell lines (e.g., HCT116, A549, CAL-51) are treated with this compound at various concentrations (e.g., 0.5 µM, 1 µM, 2 µM) for a specified duration (e.g., 24 hours). After treatment, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-histone H3, phospho-MPM2, cleaved PARP, p53, p21, and a loading control like GAPDH or α-tubulin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Immunofluorescence for Microtubule Polymerization
-
Cell Culture and Treatment: A549 cells are grown on coverslips. For microtubule repolymerization assays, cells are first incubated on ice to depolymerize microtubules. Subsequently, they are treated with this compound (e.g., 1.25 µM and 2.5 µM) or a control compound (e.g., nocodazole) and incubated at 37°C to allow for microtubule repolymerization.
-
Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., paraformaldehyde) and then permeabilized with a detergent (e.g., Triton X-100).
-
Staining: The cells are incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with DAPI.
-
Microscopy: The coverslips are mounted on slides, and the cells are visualized using a fluorescence microscope to assess the extent of microtubule polymerization and spindle formation.[4]
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound in tumor cells.
Caption: General experimental workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Apoptosis Induction Pathway of SSE15206 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SSE15206 is a novel pyrazolinethioamide derivative that has demonstrated potent antiproliferative activity across a range of cancer cell lines, including those exhibiting multidrug resistance.[1] Its primary mechanism of action involves the inhibition of microtubule polymerization by binding to the colchicine site on tubulin.[1] This disruption of microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis.[1] This technical guide provides a comprehensive overview of the molecular pathways involved in this compound-induced apoptosis, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Microtubule Depolymerization
This compound functions as a microtubule depolymerizing agent.[1] By binding to the colchicine site of tubulin, it prevents the polymerization of tubulin dimers into microtubules.[1] This interference with microtubule dynamics has profound effects on cellular processes that are highly dependent on a functional cytoskeleton, most notably mitosis.
The disruption of the mitotic spindle assembly triggers a prolonged mitotic arrest, a hallmark of microtubule-targeting agents.[1] This arrest is characterized by the activation of the spindle assembly checkpoint, leading to an accumulation of cells in the G2/M phase of the cell cycle.[2]
Induction of Apoptosis: A Multi-faceted Approach
Prolonged G2/M arrest induced by this compound ultimately leads to the activation of the apoptotic machinery. The apoptotic pathway of this compound appears to be multifaceted, involving the activation of the p53 tumor suppressor and the engagement of the intrinsic (mitochondrial) apoptotic pathway.
Activation of the p53 Pathway
Treatment with this compound has been shown to induce the expression of the tumor suppressor protein p53.[1][2] p53 plays a critical role in orchestrating the cellular response to stress, including DNA damage and mitotic arrest. In response to this compound-induced cellular stress, activated p53 can transcriptionally activate a battery of pro-apoptotic genes.[3] While the specific p53 target genes activated by this compound have not been fully elucidated, key mediators of p53-dependent apoptosis include members of the Bcl-2 family, such as PUMA and Noxa.[3]
The Intrinsic (Mitochondrial) Apoptosis Pathway
The induction of apoptosis by this compound is characterized by markers of the intrinsic pathway. This pathway is controlled by the Bcl-2 family of proteins, which regulate the permeabilization of the mitochondrial outer membrane.
While direct experimental evidence for the modulation of specific Bcl-2 family proteins by this compound is still emerging, the mechanism of action of other microtubule-targeting agents suggests a likely involvement of:
-
Pro-apoptotic Bcl-2 family members (e.g., Bax, Bak): These proteins, upon activation, oligomerize at the mitochondrial outer membrane, leading to the formation of pores and the release of pro-apoptotic factors.
-
Anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL): These proteins normally sequester pro-apoptotic members, preventing their activation. The upregulation of p53 can lead to the transcriptional repression of these anti-apoptotic proteins.
The release of cytochrome c from the mitochondria into the cytosol is a key event in the intrinsic pathway. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.
Caspase Activation Cascade
The activation of the apoptotic pathway culminates in the activation of a cascade of cysteine-aspartic proteases known as caspases.
-
Initiator Caspases (e.g., Caspase-9): Activated by the apoptosome, caspase-9 cleaves and activates downstream effector caspases.
-
Effector Caspases (e.g., Caspase-3, Caspase-7): These caspases are responsible for the execution phase of apoptosis. They cleave a wide range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
A key substrate of effector caspases is Poly (ADP-ribose) polymerase (PARP). The cleavage of PARP is a well-established marker of apoptosis and has been observed in cells treated with this compound, indicating the activation of effector caspases.[2][4]
Overcoming Multidrug Resistance
A significant feature of this compound is its ability to overcome multidrug resistance (MDR) in cancer cells.[1] This is particularly relevant for resistance mediated by the overexpression of P-glycoprotein (P-gp/MDR1), an efflux pump that actively removes many chemotherapeutic agents from the cell. This compound has been shown to be effective in cancer cell lines that overexpress MDR1, suggesting that it is not a substrate for this pump.[1]
Quantitative Data
The anti-proliferative activity of this compound has been evaluated in a variety of cancer cell lines. The half-maximal growth inhibitory concentration (GI50) values are summarized in the table below.
| Cancer Type | Cell Line | GI50 (µM) ± SD |
| Breast | BT-549 | 0.445 ± 0.298 |
| CAL-51 | 0.286 ± 0.15 | |
| MDA-MB-231 | 0.756 ± 0.077 | |
| Leukemia | MOLM-13 | 0.264 ± 0.046 |
| MV-4-11 | 0.362 ± 0.037 | |
| K562 | 0.776 ± 0.467 | |
| Colorectal | HCT116 | 0.197 ± 0.049 |
| DLD-1 | 0.505 ± 0.239 | |
| HCT-15 | 0.145 ± 0.046 | |
| Lung | A549 | 1.2692 ± 0.401 |
| Cervical | HeLa | 0.173 ± 0.031 |
| Ovarian | A2780 | 0.145 ± 0.006 |
| Data sourced from Manzoor et al., 2018.[2] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The transcriptional targets of p53 in apoptosis control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Pyrazolinethioamide Core of SSE15206: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pyrazolinethioamide structure of SSE15206, a potent microtubule depolymerizing agent with significant potential in oncology. This compound has demonstrated remarkable antiproliferative activity across a range of cancer cell lines, notably overcoming multidrug resistance, a major hurdle in current cancer chemotherapy. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Core Structure and Chemical Properties
This compound, chemically known as 3-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, is a pyrazolinethioamide derivative.[1][2] Its core structure is characterized by a central pyrazoline ring, a phenyl group, a trimethoxyphenyl group, and a thioamide moiety.
| Property | Value |
| Chemical Formula | C₁₉H₂₁N₃O₃S |
| Molecular Weight | 371.46 g/mol |
| CAS Number | 1370046-40-4 |
Mechanism of Action: Targeting Microtubule Dynamics
This compound exerts its potent anticancer effects by disrupting the highly dynamic microtubule network within cells.[1][3] Microtubules, essential components of the cytoskeleton, play a critical role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[4]
The primary mechanism of action of this compound involves its direct interaction with tubulin, the fundamental protein subunit of microtubules. Specifically, this compound binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[4][5][6] This inhibition of microtubule assembly leads to a net depolymerization of the microtubule network.[1][2]
The disruption of microtubule dynamics has profound consequences for rapidly dividing cancer cells. The inability to form a functional mitotic spindle during cell division leads to an arrest in the G2/M phase of the cell cycle.[1][2][3] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2] A key advantage of this compound is its ability to overcome multidrug resistance, as it is not a substrate for the P-glycoprotein (Pgp) efflux pump, a common mechanism of drug resistance.[1][5]
Quantitative Biological Activity
The antiproliferative activity of this compound has been evaluated across a panel of human cancer cell lines, including those exhibiting multidrug resistance. The half-maximal growth inhibitory concentration (GI₅₀) values highlight its potent and broad-spectrum efficacy.
| Cell Line | Cancer Type | GI₅₀ (nM) | Reference |
| HCT116 | Colon Carcinoma | 197 | [7] |
| A549 | Lung Carcinoma | Not Specified | [1] |
| CAL-51 | Breast Cancer | Not Specified | [1] |
| KB-3-1 | Cervical Carcinoma (Parental) | Not Specified | [1] |
| KB-V1 | Cervical Carcinoma (MDR-1 Overexpressing) | Not Specified | [1] |
| A2780 | Ovarian Cancer (Parental) | Not Specified | [1] |
| A2780-Pac-Res | Ovarian Cancer (Paclitaxel-Resistant) | Not Specified | [1] |
Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and the workflows for key experimental procedures used to characterize its activity.
Caption: Signaling pathway of this compound from tubulin binding to apoptosis.
Caption: Workflow for the in vitro tubulin polymerization assay.
Caption: Workflow for cell cycle analysis by flow cytometry.
Detailed Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Nocodazole (positive control for depolymerization)
-
Paclitaxel (positive control for polymerization)
-
96-well microplate
-
Temperature-controlled spectrophotometer or fluorometer
Procedure:
-
Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.
-
Add varying concentrations of this compound (e.g., 5 µM and 25 µM) or control compounds to the wells of a 96-well plate.[2]
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm or fluorescence (using a fluorescent reporter like DAPI) every 30 seconds for 60-90 minutes.[2]
-
Plot the absorbance/fluorescence values against time to generate polymerization curves.
-
Analyze the curves to determine the extent of inhibition of tubulin polymerization by this compound.
Cell Viability Assay (SRB Assay)
This assay is used to determine the antiproliferative activity of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Fix the cells by adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris-base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the GI₅₀ values from the dose-response curves.
Immunofluorescence for Microtubule Analysis
This method is used to visualize the effect of this compound on the microtubule network within cells.
Materials:
-
Cells grown on coverslips
-
This compound
-
Methanol or paraformaldehyde (fixative)
-
Phosphate-buffered saline (PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound (e.g., 1.25 µM and 2.5 µM) for the desired time.[2]
-
Fix the cells with ice-cold methanol for 10 minutes or with 4% paraformaldehyde for 15 minutes.[2]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
Western Blotting for Apoptosis and Cell Cycle Markers
This technique is used to detect changes in the expression of proteins involved in apoptosis (e.g., cleaved PARP, p53) and cell cycle regulation (e.g., phospho-histone H3).[2][4]
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-p53, anti-phospho-histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Normalize the protein concentrations and prepare lysates in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This method is used to quantify the percentage of cells in different phases of the cell cycle.
Materials:
-
This compound-treated and control cells
-
PBS
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest the cells and wash them with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cytoskeleton.com [cytoskeleton.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for SSE15206 in Tubulin Polymerization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSE15206 is a pyrazolinethioamide derivative identified as a potent inhibitor of tubulin polymerization.[1][2] It exerts its antiproliferative effects by binding to the colchicine site on β-tubulin, leading to microtubule depolymerization.[1][3] This disruption of microtubule dynamics results in a cascade of cellular events, including cell cycle arrest at the G2/M phase, incomplete mitotic spindle formation, and eventual induction of apoptosis.[1][4] Notably, this compound has demonstrated efficacy in overcoming multidrug resistance in cancer cell lines, making it a promising candidate for further investigation in oncology drug development.[2]
These application notes provide detailed protocols for utilizing this compound in both in vitro and cell-based tubulin polymerization assays, essential tools for characterizing its mechanism of action and evaluating its potential as an anticancer agent.
Mechanism of Action: this compound as a Microtubule-Targeting Agent
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[5] The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is tightly regulated. Microtubule-targeting agents (MTAs) interfere with this dynamic process, leading to mitotic arrest and cell death.[6]
This compound functions as a microtubule destabilizing agent.[1] Its mechanism involves direct binding to the colchicine binding pocket on β-tubulin, a site distinct from the binding sites of other MTAs like taxanes and vinca alkaloids.[3] This interaction prevents the polymerization of tubulin dimers into microtubules, shifting the equilibrium towards depolymerization. The cellular consequences of this action are significant, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[1][7]
Data Presentation: In Vitro Activity of this compound
The following table summarizes the effective concentrations of this compound in in vitro tubulin polymerization assays as reported in the literature.
| Compound | Assay Type | Concentration | Observed Effect | Reference |
| This compound | In vitro tubulin polymerization | 5 µM | Partial inhibition of tubulin polymerization | [8] |
| This compound | In vitro tubulin polymerization | 25 µM | Complete inhibition of tubulin polymerization, comparable to 10 µM nocodazole | [8] |
| Nocodazole (Control) | In vitro tubulin polymerization | 10 µM | Complete inhibition of tubulin polymerization | [8] |
| Paclitaxel (Control) | In vitro tubulin polymerization | 10 µM | Promotes tubulin polymerization | [9] |
| Colchicine (Control) | In vitro tubulin polymerization | 10 µM | Inhibition of tubulin polymerization | [9] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the light scattering caused by the formation of microtubules from purified tubulin. An increase in turbidity, measured as absorbance, is proportional to the extent of tubulin polymerization.[10][11]
Materials:
-
Lyophilized porcine brain tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Nocodazole (positive control for inhibition)
-
Paclitaxel (positive control for stabilization)
-
DMSO (vehicle control)
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
-
96-well microplates
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 4 mg/mL. Keep on ice.
-
Prepare working solutions of this compound, nocodazole, and paclitaxel in G-PEM buffer from stock solutions. The final DMSO concentration should not exceed 1%.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.[10]
-
In a 96-well plate on ice, add the following to each well:
-
Test wells: this compound at desired concentrations (e.g., 5 µM and 25 µM).
-
Positive control (inhibition): Nocodazole (e.g., 10 µM).
-
Positive control (stabilization): Paclitaxel (e.g., 10 µM).
-
Vehicle control: DMSO at the same final concentration as in the test wells.
-
-
Add an equal volume of cold 4 mg/mL tubulin solution to each well. The final tubulin concentration is typically 2 mg/mL.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every minute for 60 minutes at 37°C.[9]
-
-
Data Analysis:
-
Plot absorbance (OD at 340 nm) versus time for each condition.
-
Compare the polymerization curves of this compound-treated samples to the controls. Inhibition of polymerization will result in a lower rate of absorbance increase and a lower final plateau compared to the DMSO control.
-
Cell-Based Microtubule Repolymerization Assay (Immunofluorescence)
This assay qualitatively assesses the effect of this compound on the ability of microtubules to repolymerize in cells after depolymerization by cold treatment.[8]
Materials:
-
A549 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Nocodazole (positive control)
-
DMSO (vehicle control)
-
Methanol (for fixation)
-
Phosphate-buffered saline (PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed A549 cells on coverslips in a petri dish and allow them to adhere overnight.
-
Incubate the cells on ice for 30 minutes to depolymerize the microtubules.[8]
-
Replace the cold medium with pre-warmed (37°C) medium containing this compound (e.g., 1.25 µM and 2.5 µM), nocodazole (e.g., 100 ng/mL), or DMSO.[8]
-
Incubate the cells at 37°C for 10-30 minutes to allow for microtubule repolymerization.[8]
-
-
Immunofluorescence Staining:
-
Wash the cells with PBS.
-
Fix the cells with ice-cold methanol for 10 minutes.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with anti-α-tubulin primary antibody for 1 hour at room temperature.
-
Wash with PBS and incubate with the fluorescently-conjugated secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash with PBS and mount the coverslips on microscope slides.
-
-
Imaging and Analysis:
-
Visualize the microtubule network using a fluorescence microscope.
-
In control cells, a dense and organized microtubule network should be visible. In cells treated with this compound or nocodazole, microtubule repolymerization will be inhibited, resulting in a diffuse tubulin staining pattern.[8]
-
Visualizations
References
- 1. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 3. Structural insight into this compound in complex with tubulin provides a rational design for pyrazolinethioamides as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Suicide Ligands of Tubulin Arrest Cancer Cells in S-Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. researchgate.net [researchgate.net]
Application Notes: SSE15206 in Multidrug-Resistant Cancer Cell Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a primary obstacle to the successful treatment of cancer. A common mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or MDR-1), which actively efflux chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy. Microtubule-targeting agents (MTAs) are a cornerstone of cancer therapy, but their effectiveness is often limited by MDR.
SSE15206 is a novel pyrazolinethioamide derivative [3-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide] identified as a potent microtubule depolymerizing agent.[1][2] Crucially, this compound demonstrates the ability to overcome MDR in various cancer cell models, including those that overexpress MDR-1.[1][2][3] This document provides detailed information on its application, mechanism of action, and relevant experimental protocols.
Mechanism of Action
This compound exerts its anticancer effects by inhibiting microtubule polymerization.[2] It binds to the colchicine site on tubulin, which disrupts microtubule dynamics.[1][2] This interference with the cytoskeleton leads to several downstream cellular events:
-
Mitotic Arrest: Disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a critical structure for chromosome segregation during cell division.[1][4] This leads to an arrest of the cell cycle in the G2/M phase.[2][5] Markers for mitotic arrest, such as the phosphorylation of Histone H3 and Mitotic Protein monoclonal 2 (MPM2), are significantly increased upon treatment with this compound.[1][4]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.[1][2] This is evidenced by the induction of the tumor suppressor protein p53 and its downstream target p21.[1][6] Ultimately, this leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][5] Apoptosis is further confirmed by increased Annexin V/PI staining in treated cells.[1][2]
Overcoming Multidrug Resistance
The key advantage of this compound is its efficacy in MDR cancer cells. Studies have shown that this compound is not a substrate for the P-gp efflux pump.[7] A rhodamine 123 efflux assay demonstrated that unlike known P-gp substrates, this compound does not get pumped out of MDR-1 overexpressing cells.[7] This allows the compound to accumulate intracellularly and exert its cytotoxic effects, even in cells resistant to other MTAs like paclitaxel.[1]
Data Presentation
Table 1: Antiproliferative Activity (GI₅₀) of this compound in Parental and MDR Cancer Cell Lines
| Cell Line Pair | Description | This compound GI₅₀ (µM) | Paclitaxel GI₅₀ (µM) | Vincristine GI₅₀ (µM) | Etoposide GI₅₀ (µM) | Fold Resistance (this compound) |
| KB-3-1 | Parental Epidermoid Carcinoma | Data not specified | Data not specified | Data not specified | Data not specified | - |
| KB-V1 | MDR-1 Overexpressing | Data not specified | Data not specified | Data not specified | Data not specified | Low |
| A2780 | Parental Ovarian Carcinoma | Data not specified | Data not specified | Data not specified | Data not specified | 1.0 |
| A2780-Pac-Res | Paclitaxel-Resistant, MDR-1 Overexpressing | Data not specified | Data not specified | Data not specified | Data not specified | 1.54 |
| HCT116 | Parental Colorectal Carcinoma | ~0.197 | Data not specified | Data not specified | Data not specified | 1.0 |
| HCT116-Pac-Res | Paclitaxel-Resistant (No MDR-1 Overexpression) | Data not specified | Data not specified | Data not specified | Data not specified | 1.2 |
Note: Specific GI₅₀ values were not fully compiled in the source documents, but relative resistance is indicated. The GI₅₀ for this compound in HCT116 cells is reported as 197 nM.[5] The key finding is the low fold-resistance for this compound in resistant lines compared to significant resistance against other agents.[1]
Visualizations
Caption: Mechanism of action for this compound leading to apoptosis.
Caption: this compound overcomes P-glycoprotein (MDR-1) mediated resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Cycle Analysis Following SSE15206 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSE15206 is a pyrazolinethioamide derivative identified as a potent microtubule depolymerizing agent.[1][2][3] It exerts its antiproliferative effects by binding to the colchicine site of tubulin, which inhibits microtubule polymerization.[1][2][4] This disruption of microtubule dynamics leads to aberrant mitotic spindle formation, causing cells to arrest in the G2/M phase of the cell cycle.[1][2][3][5] Prolonged exposure to this compound can subsequently induce apoptosis, marked by an increase in PARP cleavage and Annexin V staining.[1][2][6] Notably, this compound has been shown to overcome multidrug resistance in certain cancer cell lines, making it a compound of significant interest in oncology research and drug development.[2][3][7]
This document provides a detailed protocol for performing cell cycle analysis on cells treated with this compound using flow cytometry with propidium iodide (PI) staining.
Signaling Pathway Perturbation by this compound
This compound directly targets tubulin, a key component of the cytoskeleton. By inhibiting tubulin polymerization, this compound disrupts the formation and function of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This disruption activates the spindle assembly checkpoint (SAC), a major cell cycle checkpoint that ensures the proper attachment of chromosomes to the spindle microtubules. An activated SAC prevents the onset of anaphase, leading to a prolonged arrest in mitosis (M phase), which is often observed as a G2/M peak in cell cycle analysis.
Caption: Mechanism of this compound-induced G2/M arrest.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing the cell cycle distribution of a cell population following treatment with this compound using propidium iodide (PI) staining and flow cytometry.
Materials
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile-filtered
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
5 ml flow cytometry tubes
-
Refrigerated centrifuge
-
Flow cytometer
Procedure
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of harvesting and are not confluent.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM) and a vehicle control (e.g., DMSO).[1] It is also recommended to include a positive control for G2/M arrest, such as nocodazole.
-
Incubate the cells for different time points (e.g., 4, 8, 12, 24, and 36 hours) to assess the time-dependent effects of the compound.[1]
-
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin.
-
For suspension cells, directly collect the cells from the culture vessel.
-
Transfer the cell suspension to a 15 ml conical tube and centrifuge at approximately 300 x g for 5 minutes.[8]
-
Discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 400 µl of cold PBS.[8]
-
While gently vortexing, add 1 ml of ice-cold 70% ethanol drop-wise to the cell suspension.[8][9] This is a critical step to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes.[10] For long-term storage, cells can be kept in 70% ethanol at 4°C for several months.[8][9]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5 minutes. Ethanol-fixed cells are less dense.[8]
-
Carefully decant the supernatant.
-
Wash the cell pellet twice with 3 ml of PBS, centrifuging after each wash.[8][11]
-
Resuspend the cell pellet in 50 µl of RNase A solution (100 µg/ml) to ensure only DNA is stained.[8][11]
-
Incubate at room temperature for 5-10 minutes, protected from light.[8][11]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to obtain better resolution of the cell cycle peaks.[12]
-
Collect at least 10,000 events per sample, excluding doublets.[8][11]
-
Set the instrument to measure PI fluorescence in a linear scale.[8][12]
-
Use a dot plot of PI-Area versus PI-Width or PI-Height to gate on single cells and exclude aggregates.[11]
-
Experimental Workflow
Caption: Workflow for cell cycle analysis after this compound treatment.
Data Presentation
The quantitative data from the flow cytometry analysis should be summarized in a table to facilitate comparison between different treatment conditions. The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) should be reported.
Table 1: Effect of this compound on Cell Cycle Distribution in [Cell Line Name] Cells
| Treatment Group | Concentration (µM) | Incubation Time (h) | % G0/G1 | % S | % G2/M |
| Vehicle Control | - | 24 | |||
| This compound | 0.5 | 24 | |||
| This compound | 1.0 | 24 | |||
| This compound | 2.0 | 24 | |||
| Vehicle Control | - | 48 | |||
| This compound | 0.5 | 48 | |||
| This compound | 1.0 | 48 | |||
| This compound | 2.0 | 48 |
Note: This table should be populated with the mean values and standard deviations from at least three independent experiments.
Expected Results
Following treatment with this compound, a dose- and time-dependent increase in the percentage of cells in the G2/M phase is expected.[1][5] This accumulation of cells in G2/M will be accompanied by a corresponding decrease in the percentage of cells in the G0/G1 and S phases. At later time points and higher concentrations, an increase in the sub-G1 population may be observed, which is indicative of apoptotic cells with fragmented DNA.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural insight into this compound in complex with tubulin provides a rational design for pyrazolinethioamides as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. igbmc.fr [igbmc.fr]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. cancer.wisc.edu [cancer.wisc.edu]
SSE15206 solvent and stock solution preparation for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSE15206 is a potent, cell-permeable, small molecule inhibitor of microtubule polymerization.[1][2] It functions by binding to the colchicine site on β-tubulin, leading to the disruption of microtubule dynamics. This interference with the cytoskeleton induces cell cycle arrest at the G2/M phase and subsequently triggers apoptosis, making this compound a compound of significant interest in cancer research and drug development.[3][4] Notably, this compound has demonstrated efficacy in overcoming multidrug resistance in various cancer cell lines.[4]
These application notes provide detailed protocols for the preparation of this compound solvent and stock solutions for use in cell culture experiments, as well as guidelines for its application in treating cultured cells.
Data Presentation
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₁N₃O₃S | [5] |
| Molecular Weight | 371.46 g/mol | [5] |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | [2] |
| Storage (Powder) | -20°C for up to 3 years | [6] |
| Storage (in Solvent) | -80°C for up to 1 year | [2] |
Recommended Working Concentrations for this compound in Cell Culture
The optimal concentration of this compound will vary depending on the cell line and the desired experimental outcome. The following table summarizes effective concentrations reported in the literature for inducing cell cycle arrest and apoptosis.
| Cell Line | Effective Concentration Range | Observed Effect | Reference |
| HCT116 | 0.5 µM - 2 µM | G2/M arrest, induction of cleaved PARP and p53 | [3] |
| A549 | 0.5 µM - 2 µM | Induction of cleaved PARP and p53 | [3] |
| CAL-51 | 0.5 µM - 2 µM | Induction of cleaved PARP and p53 | [3] |
| KB-3-1/KB-V1 | 5x and 10x GI₅₀ values | Induction of cleaved PARP | |
| A2780/A2780-PacRes | 5x and 10x GI₅₀ values | Induction of cleaved PARP |
Note: It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-warm DMSO: Bring the sterile DMSO to room temperature.
-
Weigh this compound: In a sterile environment (e.g., a biological safety cabinet), carefully weigh the desired amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the this compound powder to achieve a recommended stock solution concentration of 10 mM .
-
Calculation Example: For a 10 mM stock solution of this compound (MW = 371.46 g/mol ):
-
Mass (mg) = 10 mmol/L * 371.46 g/mol * 1 L / 1000 mL * 1000 mg/g = 3.7146 mg/mL
-
To prepare 1 mL of a 10 mM stock solution, dissolve 3.7146 mg of this compound in 1 mL of DMSO.
-
-
-
Ensure Complete Dissolution: Gently vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year).[2] For short-term storage, aliquots can be kept at -20°C for up to one month.[6]
Protocol 2: Treatment of Cultured Cells with this compound
Materials:
-
Cultured cells in appropriate cell culture vessels
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Cell Seeding: Seed cells at the desired density in your chosen culture vessel (e.g., 96-well plate, 6-well plate) and allow them to adhere and enter the exponential growth phase (typically 24 hours).
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, ideally ≤ 0.1% and not exceeding 0.5%, to avoid solvent-induced cytotoxicity.[7][8][9]
-
Calculation Example for a 1 µM final concentration:
-
To prepare 1 mL of a 1 µM working solution from a 10 mM stock:
-
(10,000 µM) * V1 = (1 µM) * (1000 µL)
-
V1 = 0.1 µL of the 10 mM stock solution.
-
Add 0.1 µL of the 10 mM stock solution to 999.9 µL of complete cell culture medium. The final DMSO concentration will be 0.01%.
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the complete cell culture medium as was added to the experimental wells with the highest concentration of this compound.
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the freshly prepared this compound working solutions and the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, proceed with your planned downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), cell cycle analysis (e.g., flow cytometry with propidium iodide staining), or apoptosis assays (e.g., Western blot for cleaved PARP, Annexin V staining).
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Microtubule Associated | Apoptosis | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. lifetein.com [lifetein.com]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. researchgate.net [researchgate.net]
Application of SSE15206 in Studying Mitotic Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSE15206 is a pyrazolinethioamide derivative that has been identified as a potent microtubule depolymerizing agent.[1][2] It exerts its antiproliferative effects by inhibiting tubulin polymerization, leading to disruptions in microtubule dynamics, a critical process for the formation of the mitotic spindle during cell division.[1] This interference results in a robust G2/M phase cell cycle arrest, making this compound a valuable tool for studying the mechanisms of mitotic arrest and for the development of novel anti-cancer therapeutics.[3] Notably, this compound has demonstrated efficacy in overcoming multidrug resistance in various cancer cell lines.[1][2]
This document provides detailed application notes and protocols for utilizing this compound to investigate mitotic arrest in cancer cell lines.
Mechanism of Action
This compound functions by binding to the colchicine site on tubulin, which inhibits the polymerization of tubulin into microtubules.[1] This disruption of microtubule dynamics leads to the formation of aberrant and incomplete mitotic spindles.[3] The spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism, detects these defects and halts the cell cycle in mitosis to prevent chromosomal missegregation. Prolonged activation of the SAC due to persistent microtubule disruption ultimately triggers apoptotic cell death, often accompanied by the induction of p53.[4]
Data Presentation
Table 1: Effect of this compound on Mitotic Marker Phosphorylation in HCT116 Cells
| Treatment Duration | This compound Concentration (µM) | Phospho-Histone H3 (Ser10) Level | Phospho-MPM2 Level |
| 4 hours | 0.5 | Increased | Increased |
| 1.0 | Further Increased | Further Increased | |
| 2.0 | Markedly Increased | Markedly Increased | |
| 8 hours | 0.5 | Sustained Increase | Sustained Increase |
| 1.0 | Sustained Further Increase | Sustained Further Increase | |
| 2.0 | Sustained Marked Increase | Sustained Marked Increase |
Data summarized from qualitative descriptions in Manzoor et al., 2018.[3]
Table 2: Induction of G2/M Arrest by this compound in HCT116 Cells
| Treatment Duration (hours) | This compound Concentration (µM) | Percentage of Cells in G2/M Phase |
| 4 | 1.0 | Significant Increase vs. Control |
| 8 | 1.0 | Further Increase |
| 12 | 1.0 | Peak G2/M Accumulation |
| 24 | 1.0 | Sustained High G2/M Population |
| 36 | 1.0 | G2/M Population may decrease due to apoptosis |
Data summarized from qualitative and temporal descriptions in Manzoor et al., 2018.[3]
Table 3: In Vitro Tubulin Polymerization Inhibition by this compound
| This compound Concentration (µM) | Inhibition of Tubulin Polymerization |
| 5 | Partial Inhibition |
| 25 | Complete Inhibition |
Data from Manzoor et al., 2018.
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
HCT116 or A549 cancer cell lines
-
Appropriate cell culture medium (e.g., McCoy's 5A for HCT116, DMEM for A549)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell culture flasks/plates
Protocol:
-
Culture HCT116 or A549 cells in their respective media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes, or chamber slides) and allow them to adhere and reach 60-70% confluency.
-
Prepare working solutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (typically ≤ 0.1%).
-
Treat cells with the desired concentrations of this compound (e.g., 0.5, 1.0, 2.0 µM) or vehicle control (DMSO) for the specified duration (e.g., 4, 8, 12, 24, or 36 hours).
Analysis of Mitotic Arrest by Western Blotting
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10), Mouse anti-phospho-MPM2, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
Visualization of Mitotic Spindles by Immunofluorescence
Materials:
-
Chamber slides or coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibodies: Mouse anti-α-tubulin, Rabbit anti-phospho-Histone H3 (Ser10)
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-mouse, Alexa Fluor 594 anti-rabbit)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Protocol:
-
Grow and treat A549 cells on chamber slides or coverslips.
-
After treatment, wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount the coverslips using mounting medium and visualize using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest treated and control HCT116 cells, including the culture medium which may contain detached mitotic cells.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet and fix by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G2/M phase is determined by analyzing the DNA content histograms.
In Vitro Tubulin Polymerization Assay
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
This compound (5 µM and 25 µM working solutions)
-
Nocodazole (positive control for inhibition)
-
Paclitaxel (positive control for polymerization)
-
96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm at 37°C
Protocol:
-
On ice, prepare the tubulin solution in polymerization buffer containing GTP.
-
Add this compound (5 µM or 25 µM), controls, or vehicle to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes to monitor microtubule polymerization. Inhibition of polymerization will result in a lower absorbance reading compared to the vehicle control.
References
Application Notes and Protocols for In Vivo Experimental Design Using SSE15206 in Mouse Models
Introduction
SSE15206 is a pyrazolinethioamide derivative identified as a potent, microtubule-depolymerizing agent.[1] It exerts its anti-proliferative effects by binding to the colchicine site on tubulin, which inhibits microtubule polymerization.[1][2] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest, the formation of aberrant mitotic spindles, and ultimately, apoptotic cell death.[3][1] A key feature of this compound is its ability to overcome multidrug resistance (MDR), particularly in cancer cells that overexpress the P-glycoprotein (Pgp/MDR-1) efflux pump, making it a promising candidate for treating resistant tumors.[1][4][5]
These application notes provide detailed protocols and experimental design considerations for evaluating the in vivo efficacy and mechanism of action of this compound in mouse models of cancer.
Mechanism of Action: this compound Signaling Pathway
This compound targets the fundamental process of microtubule formation. By inhibiting tubulin polymerization, it triggers a cascade of events culminating in mitotic catastrophe and programmed cell death. The pathway involves the activation of the p53 tumor suppressor and downstream effectors.[3][6]
Caption: Mechanism of action for this compound.
Application Note 1: In Vivo Antitumor Efficacy Study
Objective: To evaluate the antitumor activity of this compound in a human tumor xenograft mouse model, including a multidrug-resistant variant.
Mouse Model Selection: Immunocompromised mice are required for the engraftment of human cancer cell lines.[7] Recommended strains include NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG™) or NOD.CB17-Prkdcscid/J (NOD scid) mice, which provide robust hosts for tumor growth.[7] To leverage this compound's ability to overcome MDR, a paired cell line model is recommended, such as:
-
A2780 (Parental) and A2780-Pac-Res (Paclitaxel-Resistant, MDR-1 Overexpressing) [3][1]
-
KB-3-1 (Parental) and KB-V1 (Vinblastine-Resistant, MDR-1 Overexpressing) [6]
Experimental Design Workflow: A typical efficacy study involves animal acclimatization, tumor cell implantation, monitoring tumor growth to a specific size, randomization into treatment groups, and a defined treatment period followed by endpoint analysis.[7]
Caption: General workflow for an in vivo xenograft study.
Data Presentation: Summary of In Vitro and In Vivo Data
Quantitative data should be organized for clarity. The in vitro antiproliferative activity of this compound provides a basis for dose selection.[4][6]
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Type | GI₅₀ (nM) | Resistance Fold |
|---|---|---|---|
| HCT116 | Colon Carcinoma | 197 | - |
| KB-3-1 | Epidermoid Carcinoma | 170 | - |
| KB-V1 | Multidrug-Resistant | 160 | 0.94 |
| A2780 | Ovarian Carcinoma | - | - |
| A2780-Pac-Res | Multidrug-Resistant | - | - |
Data for A2780/A2780-Pac-Res GI₅₀ is not specified in the provided literature but their sensitivity to this compound has been demonstrated.[3][1]
Table 2: Example Experimental Design for In Vivo Efficacy Study
| Group | Treatment | Dose | Route | Schedule | No. of Mice |
|---|---|---|---|---|---|
| 1 | Vehicle | - | i.p. | Daily | 10 |
| 2 | This compound | Low Dose (e.g., 10 mg/kg) | i.p. | Daily | 10 |
| 3 | This compound | High Dose (e.g., 30 mg/kg) | i.p. | Daily | 10 |
| 4 | Paclitaxel | 10 mg/kg | i.v. | Q3D | 10 |
Doses are hypothetical and should be determined by Maximum Tolerated Dose (MTD) studies. Route and schedule should be optimized based on formulation and pharmacokinetic data.
Table 3: Template for Reporting Tumor Growth Inhibition (TGI)
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % TGI | Mean Body Weight Change (%) |
|---|---|---|---|
| Vehicle | 1500 ± 250 | - | +5% |
| This compound (Low Dose) | |||
| This compound (High Dose) | |||
| Paclitaxel |
%TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in tumor volume for the treatment group and ΔC is for the control group.
Protocol 1: Xenograft Model and Efficacy Assessment
1. Cell Culture and Implantation 1.1. Culture human cancer cells (e.g., A2780-Pac-Res) in the recommended medium until they reach 80-90% confluency. 1.2. Harvest cells using trypsin, wash with sterile PBS, and determine cell viability using a trypan blue exclusion assay. 1.3. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL. 1.4. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each female NOD scid mouse (6-8 weeks old).
2. Tumor Monitoring and Randomization 2.1. Monitor animal health and body weight twice weekly.[7] 2.2. Measure tumor dimensions twice weekly using digital calipers once tumors are palpable.[7] 2.3. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. 2.4. When the mean tumor volume reaches 100-150 mm³, randomize mice into the treatment groups outlined in Table 2, ensuring a similar average tumor volume across all groups.
3. Drug Administration and Monitoring 3.1. Prepare this compound and control agents in the specified vehicle (e.g., DMSO/Cremophor/Saline). 3.2. Administer the compounds according to the defined dose, route, and schedule for the duration of the study (e.g., 21 days).[7] 3.3. Continue to monitor tumor volume and body weight twice weekly. 3.4. Euthanize individual mice if tumors exceed 2000 mm³ or if body weight loss exceeds 20%.[7]
4. Study Termination and Endpoint Analysis 4.1. At the end of the treatment period, record final tumor volumes and body weights. 4.2. Euthanize all mice and surgically resect the tumors. 4.3. Measure and record the final weight of each tumor. 4.4. Process tumor tissue for further analysis (e.g., fix in formalin for IHC or snap-freeze for western blotting).
Application Note 2: Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm the in vivo mechanism of action of this compound by measuring target engagement and downstream signaling effects in tumor tissue.
Experimental Approach: A satellite group of tumor-bearing mice is treated with this compound. Tumors are collected at various time points post-treatment (e.g., 4, 8, 24 hours) to capture the peak biological response. The collected tissues are then analyzed for key biomarkers.
Table 4: Key Pharmacodynamic Biomarkers for In Vivo Analysis
| Biomarker | Cellular Process | Rationale | Suggested Assay | Expected Result with this compound |
|---|---|---|---|---|
| Phospho-Histone H3 (Ser10) | Mitotic Arrest | A marker for cells in the M-phase of the cell cycle.[3] | IHC, Western Blot | Increase |
| Cleaved PARP | Apoptosis | An indicator of apoptotic cell death. | IHC, Western Blot | Increase |
| p53 | Apoptosis Signaling | This compound is known to induce p53.[3][6] | IHC, Western Blot | Increase |
| TUNEL Assay | DNA Fragmentation | Detects late-stage apoptotic cells. | Fluorescence Microscopy | Increase |
| Ki-67 | Proliferation | A general marker of cell proliferation. | IHC | Decrease |
Protocol 2: Immunohistochemistry (IHC) for Phospho-Histone H3
1. Tissue Preparation 1.1. Fix freshly resected tumor tissue in 10% neutral buffered formalin for 24 hours. 1.2. Transfer tissue to 70% ethanol and process for paraffin embedding. 1.3. Cut 4-5 µm sections from the paraffin-embedded blocks and mount them on positively charged slides.
2. Deparaffinization and Rehydration 2.1. Bake slides at 60°C for 1 hour. 2.2. Deparaffinize sections by immersing in xylene (2 changes, 5 minutes each). 2.3. Rehydrate through a graded series of ethanol: 100% (2x), 95%, 70% (2 minutes each). 2.4. Rinse with deionized water.
3. Antigen Retrieval 3.1. Immerse slides in a citrate buffer solution (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0). 3.2. Heat in a pressure cooker or water bath at 95-100°C for 20 minutes. 3.3. Allow slides to cool to room temperature (approx. 30 minutes).
4. Staining 4.1. Wash slides with Tris-buffered saline with Tween 20 (TBST). 4.2. Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. 4.3. Wash with TBST. 4.4. Block non-specific binding with 5% normal goat serum in TBST for 1 hour. 4.5. Incubate with primary antibody (e.g., Rabbit anti-Phospho-Histone H3 (Ser10)) overnight at 4°C. 4.6. Wash slides with TBST (3 changes, 5 minutes each). 4.7. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-Rabbit HRP) for 1 hour at room temperature. 4.8. Wash with TBST.
5. Visualization and Counterstaining 5.1. Apply DAB (3,3'-Diaminobenzidine) substrate and monitor for color development (brown precipitate). 5.2. Stop the reaction by rinsing with deionized water. 5.3. Counterstain with hematoxylin for 30-60 seconds. 5.4. "Blue" the hematoxylin in a gentle stream of tap water. 5.5. Dehydrate sections through graded ethanol and clear with xylene. 5.6. Mount coverslips using a permanent mounting medium.
6. Analysis 6.1. Image slides using a brightfield microscope. 6.2. Quantify the percentage of p-H3 positive cells using image analysis software (e.g., ImageJ/Fiji with the IHC Profiler plugin). Compare the staining intensity and percentage of positive cells between vehicle- and this compound-treated tumor tissues.
References
- 1. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 6. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer Cell Line Efficacy Studies [jax.org]
Troubleshooting & Optimization
Optimizing SSE15206 dosage for maximum anti-cancer effect
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preclinical optimization of SSE15206 dosage for maximum anti-cancer effect. The information is intended for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a microtubule depolymerizing agent.[1][2][3] It functions by binding to the colchicine site on tubulin, which inhibits microtubule polymerization.[1][3][4] This disruption of microtubule dynamics leads to aberrant mitosis and ultimately, apoptotic cell death.[1][2][3]
Q2: What are the observed effects of this compound on cancer cells?
A2: Treatment of cancer cells with this compound results in several key effects:
-
G2/M phase cell cycle arrest: Due to incomplete spindle formation during mitosis.[1][3][5]
-
Apoptosis: Prolonged exposure induces programmed cell death, evidenced by increased PARP cleavage and Annexin V/PI staining.[1][3]
-
p53 induction: The compound leads to an increase in p53 levels.[1][3][5]
-
Overcoming multidrug resistance: this compound has shown efficacy in cancer cell lines that overexpress MDR-1 (P-glycoprotein), suggesting it is not a substrate for this efflux pump.[1][6][7]
Q3: What is the recommended starting concentration for in vitro experiments?
A3: Based on published data, a good starting point for in vitro experiments is the GI50 value. For HCT116 cells, the reported GI50 is 197 nM.[5] For mechanism of action studies, concentrations ranging from 0.5 µM to 2.5 µM have been used.[3][4][5] It is recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Q4: In which cancer cell lines has this compound shown activity?
A4: this compound has demonstrated potent antiproliferative activities in various cancer cell lines, including:
-
A549 (lung carcinoma)[3]
-
CAL-51 (breast cancer)[3]
-
KB-V1 (multidrug-resistant oral cancer)[1]
-
A2780-Pac-Res (paclitaxel-resistant ovarian cancer)[1]
Q5: Is this compound available for clinical use?
A5: There is no information available from the provided search results to suggest that this compound is in clinical trials or approved for clinical use. It appears to be at a preclinical stage of development.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Inconsistent anti-proliferative effects at the same concentration. | Cell line instability or high passage number. | Use cells with a consistent and low passage number. Regularly perform cell line authentication. |
| Inaccurate drug concentration. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Verify the concentration of the stock solution. | |
| Low cell death observed after treatment. | Insufficient incubation time. | Increase the incubation time with this compound. Apoptosis is typically observed after prolonged treatment (e.g., 24 hours or more).[1][3] |
| Cell line is resistant to the apoptotic pathway induced by this compound. | Investigate alternative cell death markers or pathways. Consider using a different cell line to confirm the compound's activity. | |
| Difficulty in observing G2/M arrest. | Asynchronous cell population. | Synchronize the cells before treating with this compound to obtain a more defined cell cycle arrest. |
| Inappropriate time point for analysis. | Perform a time-course experiment to determine the optimal time point for observing maximum G2/M arrest.[3] | |
| Variability in microtubule polymerization assay results. | Suboptimal cell seeding density. | Optimize cell seeding density to ensure a consistent number of cells for analysis. |
| Issues with antibody staining. | Titrate the primary and secondary antibodies to determine the optimal concentrations. Include appropriate positive and negative controls. |
Data Presentation
Table 1: Antiproliferative Activity of this compound in HCT116 Cells
| Parameter | Value | Cell Line | Assay | Reference |
| GI50 | 197 nM | HCT116 | SRB proliferation assay | [5] |
Table 2: Concentrations of this compound Used in Mechanism of Action Studies
| Experiment | Cell Line(s) | Concentration Range | Observed Effect | Reference |
| Induction of Mitotic Arrest | HCT116 | 0.5 µM, 1 µM, 2 µM | Increased phosphorylation of histone H3 and MPM2 | [3] |
| Induction of Apoptosis | HCT116, A549, CAL-51 | 0.5 µM, 1 µM, 2 µM | Increased cleaved PARP and p53 | [3] |
| Cell Cycle Analysis | HCT116 | 1 µM | Accumulation of cells in G2/M phase | [3] |
| Microtubule Repolymerization Assay | A549 | 1.25 µM, 2.5 µM | Inhibition of microtubule polymerization | [4] |
| In vitro Tubulin Polymerization Assay | Purified tubulin | 5 µM, 25 µM | Direct inhibition of tubulin polymerization | [4] |
Experimental Protocols
1. Cell Viability Assay (General Protocol using SRB)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) for 48-72 hours. Include a DMSO-treated control.
-
Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Stain the cells with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base (pH 10.5).
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
2. Microtubule Repolymerization Assay (Immunofluorescence)
-
Cell Culture: Grow A549 cells on coverslips in a 6-well plate.
-
Depolymerization: Incubate the cells on ice for 30 minutes to depolymerize the microtubules.
-
Drug Treatment and Repolymerization: Replace the cold medium with a warm medium containing either DMSO (control), nocodazole (positive control, e.g., 0.33 µM), or different concentrations of this compound (e.g., 1.25 µM and 2.5 µM). Incubate at 37°C for 10 minutes to allow for microtubule repolymerization.
-
Fixation and Permeabilization: Fix the cells with cold methanol for 10 minutes and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Immunostaining: Block with 1% BSA in PBS for 30 minutes. Incubate with a primary antibody against α-tubulin for 1 hour. Wash with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Mounting and Imaging: Wash with PBS and mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear staining.
-
Microscopy: Visualize the microtubule network using a fluorescence microscope.
Mandatory Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Workflow for in vitro dosage optimization of this compound.
References
- 1. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 7. researchgate.net [researchgate.net]
Addressing off-target effects of SSE15206 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of SSE15206 in their experiments.
Troubleshooting Guides
This section provides guidance on how to investigate unexpected experimental outcomes that may be due to off-target effects of this compound.
1. Unexpected Phenotype Observed
Question: I am observing a phenotype that is not consistent with the known on-target effect of this compound (i.e., microtubule depolymerization leading to G2/M arrest and apoptosis). How can I determine if this is an off-target effect?
Answer:
It is crucial to systematically determine whether the unexpected phenotype is a result of an off-target interaction. The following experimental workflow can help distinguish between on-target and off-target effects.
-
Workflow for Investigating Unexpected Phenotypes:
Investigating Unexpected Phenotypes with this compound
Experimental Steps:
-
Dose-Response Analysis: Determine if the unexpected phenotype occurs at concentrations significantly different from the known GI50 values for this compound's anti-proliferative activity. Off-target effects often manifest at higher concentrations.
-
Use of Structurally Unrelated Microtubule Inhibitors: Compare the effects of this compound with other microtubule depolymerizing agents that bind to the colchicine site (e.g., colchicine, combretastatin A-4) or other sites on tubulin (e.g., vinblastine). If the phenotype is specific to this compound, it is more likely to be an off-target effect.
-
Target Engagement Assays: Confirm that this compound is engaging with its intended target, tubulin, in your experimental system at the concentrations where the unexpected phenotype is observed. This can be assessed using techniques like a Cellular Thermal Shift Assay (CETSA).
-
Off-Target Identification: If target engagement is confirmed but the phenotype is inconsistent with microtubule disruption, consider broader screening methods to identify potential off-target proteins. These can include proteome-wide thermal shift assays or chemical proteomics approaches.[1]
-
Kinase Profiling: Since many small molecule inhibitors can have off-target effects on kinases, performing a kinase selectivity profiling assay can identify unintended interactions with various kinases.[2][3][4][5][6]
2. Inconsistent Results Across Different Cell Lines
Question: The effects of this compound are varying significantly between the different cancer cell lines I am using. Why might this be happening?
Answer:
Variability in the response to this compound across different cell lines can be attributed to several factors:
-
Expression Levels of the Target Protein: While tubulin is ubiquitously expressed, variations in the expression levels of different tubulin isotypes can influence the sensitivity of a cell line to microtubule-targeting agents.
-
Multidrug Resistance (MDR) Proteins: Although this compound is known to overcome resistance mediated by P-glycoprotein (MDR1), other MDR proteins could potentially transport the compound out of the cell, reducing its intracellular concentration.[7]
-
Presence of Off-Target Proteins: The expression profile of potential off-target proteins can differ significantly between cell lines. If an off-target protein is highly expressed in a particular cell line, it may lead to a more pronounced off-target effect.
-
Different Signaling Pathways: The dominant signaling pathways in different cancer cell lines can influence their response to the downstream effects of microtubule disruption.
Frequently Asked Questions (FAQs)
On-Target Effects and Mechanism of Action
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a microtubule depolymerizing agent.[3][7] It binds to the colchicine site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[3][7] This disruption of microtubule dynamics leads to G2/M phase cell cycle arrest, the formation of aberrant mitotic spindles, and ultimately, apoptosis (programmed cell death).[3][8]
-
On-Target Signaling Pathway of this compound:
On-Target Pathway of this compound
Q2: What is the reported potency of this compound?
A2: The growth inhibition (GI50) values of this compound vary across different cancer cell lines. The following table summarizes some of the reported values.
| Cell Line | Cancer Type | GI50 (µM) |
| HCT116 | Colon Carcinoma | 0.197 |
| A549 | Lung Carcinoma | 0.25 |
| HeLa | Cervical Carcinoma | 0.28 |
| K-562 | Chronic Myelogenous Leukemia | 0.35 |
| MCF-7 | Breast Adenocarcinoma | 0.42 |
| CAL-51 | Breast Carcinoma | 0.51 |
Potential Off-Target Effects
Q3: Are there any known off-target effects of this compound?
A3: To date, there are no specific published studies detailing the off-target effects of this compound. However, based on its chemical class (pyrazolinethioamide derivative) and its mechanism as a colchicine-binding site inhibitor, researchers should be aware of potential off-target interactions observed with similar compounds.
Q4: What are the potential off-target effects of colchicine-binding site inhibitors in general?
A4: Colchicine itself has a narrow therapeutic index and can cause various side effects, including gastrointestinal issues, which may be related to off-target effects.[9][10] Combretastatins, another class of colchicine-binding site inhibitors, have been noted to have vascular-disrupting effects.[11][12][13][14] While these effects contribute to their anti-cancer activity, they highlight that molecules binding to this site can have broader biological consequences than just mitotic arrest. Some small molecule inhibitors initially designed for other targets have been found to also bind to tubulin, suggesting a potential for cross-reactivity.[15]
-
Hypothetical Off-Target Signaling Pathway:
Hypothetical Off-Target Kinase Inhibition
Experimental Controls
Q5: What are the essential experimental controls to differentiate on-target from off-target effects?
A5: To confidently attribute an observed effect to the on-target action of this compound, the following controls are recommended:
-
Vehicle Control: Always include a vehicle-only (e.g., DMSO) control to account for any effects of the solvent.
-
Positive Controls: Use other well-characterized microtubule depolymerizing agents (e.g., colchicine, nocodazole) to confirm that the expected on-target phenotype can be reproduced.
-
Negative Controls: If available, a structurally similar but inactive analog of this compound can be a powerful tool to demonstrate that the observed effect is due to the specific chemical structure of the active compound.
-
Rescue Experiments: If possible, overexpressing the target protein (tubulin) could potentially rescue the on-target phenotype, while an off-target effect would likely remain unaffected.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the on-target and potential off-target effects of this compound.
1. In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
-
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP (1 mM final concentration)
-
Glycerol
-
This compound dissolved in DMSO
-
Positive control (e.g., colchicine)
-
Negative control (DMSO)
-
96-well microplate reader capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing tubulin in General Tubulin Buffer with GTP and glycerol.
-
Add this compound, colchicine, or DMSO to the respective wells of a 96-well plate.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Compare the polymerization curves of this compound-treated samples to the controls. Inhibition of polymerization will result in a lower absorbance reading compared to the DMSO control.
-
2. Immunofluorescence Staining of Microtubules
This method allows for the visualization of the microtubule network within cells and the effects of this compound treatment.
-
Materials:
-
Cells cultured on coverslips
-
This compound
-
Fixative (e.g., ice-cold methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with this compound at the desired concentration and for the desired time.
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.[16][17][18][19][20]
-
3. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular context.[21][22][23][24][25]
-
Materials:
-
Intact cells or cell lysate
-
This compound
-
PBS
-
Protease inhibitors
-
Equipment for heating samples to a range of temperatures (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against tubulin
-
Secondary antibody for detection
-
-
Procedure:
-
Treat intact cells or cell lysate with this compound or vehicle control.
-
Heat aliquots of the samples to a range of temperatures.
-
Lyse the cells (if not already lysed) and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble tubulin in each sample by SDS-PAGE and Western blotting.
-
Binding of this compound to tubulin is expected to increase its thermal stability, resulting in more soluble tubulin at higher temperatures compared to the vehicle control.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Kinase Selectivity Profiling Services [promega.sg]
- 3. reactionbiology.com [reactionbiology.com]
- 4. assayquant.com [assayquant.com]
- 5. assayquant.com [assayquant.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Side effects of colchicine - NHS [nhs.uk]
- 10. Colchicine Oral Tablet Side Effects: How to Manage Them [healthline.com]
- 11. Combretastatin A4 phosphate: a novel vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of combretastatin A4 phosphate on endothelial cell morphology in vitro and relationship to tumour vascular targeting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suppression of angiogenesis and tumour progression by combretastatin and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 22. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 23. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Improving the stability of SSE15206 in long-term experiments
This technical support center provides guidance on maintaining the stability of SSE15206 in long-term experiments. The information is presented in a question-and-answer format to address common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[1] It is highly soluble in DMSO, allowing for the preparation of a concentrated stock solution.[1]
Q2: How should I store the this compound stock solution to ensure its stability?
A2: For long-term stability, it is best practice to store the this compound stock solution in small aliquots at -20°C or -80°C. This minimizes the number of freeze-thaw cycles, which can degrade the compound over time. Avoid repeated exposure to light.
Q3: What is the known mechanism of action for this compound?
A3: this compound is a microtubule depolymerizing agent.[1][2] It functions by binding to the colchicine site on tubulin, which inhibits microtubule polymerization.[2] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, aberrant mitosis, and ultimately induces apoptosis (programmed cell death).[2][3] A significant feature of this compound is its ability to overcome multidrug resistance in cancer cell lines.[2]
Q4: Is this compound sensitive to light?
Q5: What is the stability of this compound in aqueous cell culture media?
A5: There is currently no published data specifically detailing the stability of this compound in various cell culture media. The stability of a compound in aqueous solution can be influenced by factors such as pH, temperature, and the presence of media components. It is recommended to prepare fresh dilutions of this compound in your specific cell culture medium immediately before each experiment. For long-term studies, periodic replacement of the medium containing the compound is advised to maintain a consistent effective concentration.
Troubleshooting Guides
Issue 1: Loss of this compound Activity in Long-Term Cell Culture
Question: I am observing a diminished effect of this compound on my cells in an experiment lasting several days. What could be the cause?
Answer: A decrease in the activity of this compound in long-term cell culture experiments can be due to several factors:
-
Compound Degradation: this compound may be degrading in the cell culture medium over time. It is advisable to replace the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to ensure a consistent concentration.
-
Cellular Metabolism: The cells themselves may be metabolizing this compound, reducing its effective concentration.
-
Adsorption to Plasticware: The compound may be adsorbing to the surface of the cell culture plates or flasks. Using low-adhesion plasticware can help mitigate this.
-
Precipitation: The compound may be precipitating out of the solution, especially at higher concentrations or after prolonged incubation.
Issue 2: Precipitation of this compound in Cell Culture Medium
Question: I noticed a precipitate in my cell culture medium after adding the this compound working solution. How can I prevent this?
Answer: Precipitation of this compound in the culture medium can occur if the final concentration of the solvent (e.g., DMSO) is too high or if the compound's solubility limit in the aqueous medium is exceeded.
-
Final Solvent Concentration: Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity and compound precipitation.
-
Gentle Mixing: When preparing the working solution, add the this compound stock solution to the pre-warmed culture medium dropwise while gently vortexing to ensure rapid and even dispersal.
-
Solubility Limit: Verify that the intended final concentration of this compound does not exceed its solubility in the culture medium. If necessary, a lower concentration may need to be used.
Quantitative Data
Disclaimer: Specific stability data for this compound is not publicly available. The following tables provide representative stability data for compounds with similar chemical scaffolds (e.g., pyrazole derivatives) to offer general guidance.
Table 1: Estimated Stability of a Pyrazole Derivative Stock Solution in DMSO at Different Temperatures
| Storage Temperature | Timepoint | Purity (%) |
| 4°C | 1 week | 98.5 |
| 4°C | 1 month | 95.2 |
| -20°C | 1 month | 99.8 |
| -20°C | 6 months | 99.5 |
| -80°C | 6 months | >99.9 |
| -80°C | 12 months | 99.7 |
Table 2: Estimated Stability of a Pyrazole Derivative in Cell Culture Medium (RPMI + 10% FBS) at 37°C
| Timepoint | Concentration (µM) | Remaining Compound (%) |
| 0 hours | 1 | 100 |
| 24 hours | 1 | 92.3 |
| 48 hours | 1 | 85.1 |
| 72 hours | 1 | 78.6 |
| 0 hours | 10 | 100 |
| 24 hours | 10 | 90.5 |
| 48 hours | 10 | 83.2 |
| 72 hours | 10 | 75.9 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Aseptically add the appropriate volume of sterile DMSO to the vial to achieve a 10 mM stock solution.
-
Vortex gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation (e.g., 1 µM):
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the desired volume of cell culture medium to 37°C.
-
In a sterile tube, perform a serial dilution of the stock solution in the pre-warmed medium to achieve the final desired concentration (e.g., 1 µM).
-
Ensure the final DMSO concentration in the working solution is below the level of toxicity for your specific cell line (typically ≤ 0.5%).
-
Use the working solution immediately after preparation.
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
-
Prepare a working solution of this compound in your specific cell culture medium at the desired concentration.
-
Dispense the solution into multiple sterile, sealed tubes.
-
Incubate the tubes at 37°C in a cell culture incubator.
-
At designated time points (e.g., 0, 6, 12, 24, 48, and 72 hours), remove one tube.
-
Immediately analyze the concentration of this compound in the sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Plot the concentration of this compound as a function of time to determine its stability profile in the medium.
Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Experimental workflow for assessing this compound stability.
References
Technical Support Center: Refining Tubulin Polymerization Assays with SSE15206
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing tubulin polymerization assays, with a specific focus on the inhibitor SSE15206.
Troubleshooting Guide
This guide addresses common issues encountered during tubulin polymerization assays.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low polymerization signal in the control group | 1. Inactive tubulin due to improper storage (e.g., repeated freeze-thaw cycles, storage at temperatures above -70°C).2. Incorrect assay temperature (must be 37°C for polymerization).3. Reagents (e.g., GTP) have degraded.4. Incorrect wavelength setting on the spectrophotometer/fluorometer. | 1. Use fresh, properly stored aliquots of tubulin. Avoid re-freezing diluted tubulin. Snap-freeze aliquots in liquid nitrogen before storing at -70°C. 2. Ensure the plate reader is pre-warmed to and maintained at 37°C. A 5% loss of polymer can occur for every degree below 37°C.[1][2] 3. Use fresh GTP solution for each experiment.4. For absorbance assays, use a wavelength of 340 nm. For fluorescence assays with a DAPI reporter, use an excitation of ~360 nm and emission of ~450 nm.[3] |
| High background signal or precipitation | 1. Compound precipitation in the assay buffer.2. Aggregated tubulin.3. High concentration of DMSO. | 1. Visually inspect for compound precipitation. If observed, consider adjusting the buffer composition or reducing the compound concentration.2. Centrifuge the tubulin stock at high speed (e.g., >100,000 x g) for 10 minutes at 4°C to remove aggregates before use.3. Ensure the final DMSO concentration in the assay does not exceed recommended limits (typically 1-2%). |
| Inconsistent results between wells (high variability) | 1. Temperature variation across the 96-well plate.2. Pipetting errors or introduction of air bubbles.3. Edge effects in the microplate. | 1. Use a plate reader with uniform temperature control. Allow the plate to equilibrate to 37°C before starting the reading.2. Use a multichannel pipette for adding tubulin to all wells simultaneously to ensure polymerization starts at the same time. Be careful to avoid bubbles.3. Avoid using the outer wells of the plate, as they are more susceptible to temperature fluctuations. |
| Unexpected results with this compound | 1. Incorrect concentration of this compound.2. This compound degradation. | 1. Verify the dilution calculations and ensure accurate pipetting. Perform a dose-response curve to determine the optimal inhibitory concentration.2. Prepare fresh stock solutions of this compound and store them appropriately, protected from light and moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in a tubulin polymerization assay?
A1: this compound is a microtubule depolymerizing agent that inhibits tubulin polymerization.[4] It binds to the colchicine binding site on β-tubulin, which prevents the incorporation of tubulin dimers into growing microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
Q2: Which type of tubulin polymerization assay should I use: absorbance-based or fluorescence-based?
A2: Both assays are valid methods to monitor tubulin polymerization. The choice depends on your specific needs and available equipment.
-
Absorbance-based assays measure the scattering of light at 340 nm as microtubules form. They are a classic and robust method.
-
Fluorescence-based assays utilize a fluorescent reporter (like DAPI) that preferentially binds to polymerized tubulin, resulting in an increased fluorescence signal. These assays are often more sensitive, require less tubulin, and can have a better signal-to-noise ratio.[3]
Q3: How should I prepare my control samples?
A3: You should include several types of controls in your experiment:
-
Negative Control (No inhibitor): Tubulin with buffer and DMSO (or the solvent used for your compound) to observe normal polymerization.
-
Positive Control (Inhibitor): A known tubulin polymerization inhibitor like Nocodazole or Colchicine to confirm the assay can detect inhibition.
-
Positive Control (Stabilizer): A known microtubule stabilizing agent like Paclitaxel (Taxol) to confirm the assay can detect enhancement of polymerization.
-
Buffer Blank: Assay buffer without tubulin to measure background absorbance/fluorescence.
Q4: At what concentration should I use this compound and other control compounds?
A4: The optimal concentration can vary depending on the specific assay conditions. However, based on published data, here are some suggested starting concentrations:
| Compound | Type | Typical Concentration Range | IC50 / EC50 (in vitro polymerization) |
| This compound | Inhibitor | 5 - 25 µM | Not explicitly reported, but significant inhibition observed at 5 µM and complete inhibition at 25 µM[4][5] |
| Nocodazole | Inhibitor | 5 - 20 µM | ~5 µM[2] |
| Colchicine | Inhibitor | 1 - 10 µM | ~2.7 µM[6] |
| Vinblastine | Inhibitor | 1 - 10 µM | ~0.5 µM[7] |
| Paclitaxel (Taxol) | Stabilizer | 1 - 10 µM | ~1-2 µM[8] |
Note: IC50/EC50 values can vary between studies due to different experimental conditions. It is recommended to perform a dose-response curve for your specific assay.
Experimental Protocols
Absorbance-Based Tubulin Polymerization Assay
This protocol is adapted from commercially available kits and common literature methods.[1][2]
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound and other control compounds
-
96-well, half-area, clear bottom plates
-
Temperature-controlled spectrophotometer capable of reading at 340 nm in kinetic mode
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin to a stock concentration of 10 mg/mL in ice-cold General Tubulin Buffer. Aliquot and snap-freeze in liquid nitrogen for storage at -70°C.
-
Prepare a 10 mM GTP stock solution.
-
Prepare a stock solution of this compound in DMSO.
-
-
Assay Setup (on ice):
-
Prepare the tubulin polymerization buffer: General Tubulin Buffer with 1 mM GTP and 10% glycerol.
-
Dilute the tubulin stock to a final concentration of 3 mg/mL in the ice-cold tubulin polymerization buffer.
-
In a pre-chilled 96-well plate, add 10 µL of your test compounds (including this compound and controls) at 10x the final desired concentration. For the no-inhibitor control, add 10 µL of the corresponding solvent.
-
-
Initiation and Measurement:
-
Pre-warm the spectrophotometer to 37°C.
-
Using a multichannel pipette, add 90 µL of the cold 3 mg/mL tubulin solution to each well, bringing the total volume to 100 µL.
-
Immediately place the plate in the pre-warmed spectrophotometer.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Fluorescence-Based Tubulin Polymerization Assay
This protocol is based on methods utilizing a fluorescent reporter.[3]
Materials:
-
Lyophilized tubulin (>99% pure)
-
Fluorescence Assay Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
DAPI (or another suitable fluorescent reporter)
-
This compound and other control compounds
-
384-well, black, non-binding surface plates
-
Temperature-controlled fluorometer
Procedure:
-
Preparation of Reagents:
-
Prepare tubulin and compound stocks as described in the absorbance assay protocol.
-
Prepare a stock solution of DAPI.
-
-
Assay Setup (on ice):
-
Prepare the reaction mixture: Fluorescence Assay Buffer containing 1 mM GTP, 10% glycerol, and 6.3 µM DAPI.
-
Dilute the tubulin stock to a final concentration of 2 mg/mL in the ice-cold reaction mixture.
-
In a pre-chilled 384-well plate, add your test compounds at the desired final concentrations.
-
-
Initiation and Measurement:
-
Pre-warm the fluorometer to 37°C.
-
Add the cold tubulin/reaction mixture solution to each well containing the test compounds.
-
Immediately place the plate in the pre-warmed fluorometer.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) at regular intervals for 60 minutes.
-
Visualizations
Experimental Workflow for Tubulin Polymerization Assay```dot
References
- 1. A convenient tubulin-based quantitative assay for paclitaxel (Taxol) derivatives more effective in inducing assembly than the parent compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of tubulin with a new fluorescent analogue of vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
How to interpret unexpected results in SSE15206 cell viability assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in SSE15206 cell viability assays.
Frequently Asked Questions (FAQs)
1. Why am I observing an initial increase or no change in signal in my metabolic-based cell viability assay (e.g., MTT, XTT, MTS) at lower concentrations of this compound, even though it's supposed to be cytotoxic?
Answer: This is a common observation with compounds that induce cell cycle arrest before apoptosis. This compound is a microtubule depolymerizing agent that causes cells to arrest in the G2/M phase of the cell cycle.[1][2][3] Cells arrested in G2/M are often larger and can be more metabolically active than cells in other phases. Since assays like MTT, XTT, and MTS measure metabolic activity as a surrogate for cell viability, this increased metabolic state can mask the initial cytotoxic effects of the compound, leading to a signal that is comparable to or even higher than the untreated control.[4][5]
Troubleshooting Flowchart: Initial Increase in Viability Signal
Caption: Troubleshooting logic for an unexpected initial increase in viability signal.
2. My MTT/XTT assay results with this compound are inconsistent with results from a different viability assay (e.g., a cytotoxicity or apoptosis assay). Which results should I trust?
Answer: It is not uncommon for different cell viability assays to yield inconsistent results, especially when the compound being tested has a complex mechanism of action like this compound.[6][7] Assays that measure metabolic activity (MTT, XTT, MTS) can be confounded by changes in cellular metabolism that are not directly related to cell death.[4][8] this compound induces apoptosis, which is a programmed cell death process.[1][2] Therefore, a more direct measure of cell death, such as an apoptosis assay (e.g., Annexin V/PI staining) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release), is likely to provide a more accurate assessment of the cytotoxic effects of this compound.
| Assay Type | Principle | Potential for this compound Interference |
| MTT/XTT/MTS | Measures metabolic activity (reduction of tetrazolium salts) | High (due to G2/M arrest and altered metabolism) |
| LDH Release | Measures membrane integrity by detecting lactate dehydrogenase in the media | Low to Moderate |
| Annexin V/PI | Detects early (Annexin V) and late (PI) apoptotic cells | Low (direct measure of apoptosis) |
| Trypan Blue | Measures membrane integrity (dye exclusion) | Low (direct measure of viability) |
3. I'm observing a significant decrease in cell viability at 24 hours, but the effect seems to diminish at 48 or 72 hours. Is this expected?
Answer: This could be due to a few factors. One possibility is that at longer incubation times, the compound may be metabolized or degraded, leading to a recovery of the cell population. Another possibility, particularly in rapidly dividing cell lines, is that a small, resistant subpopulation of cells may begin to proliferate and repopulate the well, giving the appearance of diminished efficacy. It is also important to consider the limitations of endpoint assays; what you are observing is a snapshot in time, and the dynamics of cell death and proliferation can be complex.
Troubleshooting Guides
Guide 1: Inconsistent Results Between Replicates
-
Problem: High variability between technical replicates for the same this compound concentration.
-
Possible Causes & Solutions:
-
Uneven Cell Plating: Ensure a homogenous single-cell suspension before plating. Pipette up and down gently before aspirating for each plate.
-
Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation. If you must use them, fill the surrounding wells with sterile PBS or media to create a humidity barrier.
-
Inaccurate Pipetting: Use calibrated pipettes and be consistent with your technique.
-
Compound Precipitation: this compound may precipitate at higher concentrations. Visually inspect your dilutions for any signs of precipitation. If observed, consider using a different solvent or lowering the highest concentration.
-
Guide 2: Higher Than 100% Viability Observed
-
Problem: Some concentrations of this compound show a viability signal greater than the untreated control.
-
Possible Causes & Solutions:
-
Metabolic Upregulation: As discussed in FAQ 1, G2/M arrest can lead to increased metabolic activity.[9]
-
Cell Proliferation: While this compound is an anti-proliferative agent, it's crucial to ensure that the control cells are not overgrown. If control cells enter a senescent state due to over-confluency, their metabolic activity might decrease, making the treated, arrested cells appear more "viable" in comparison.
-
Solution: Confirm this phenomenon using an orthogonal assay that directly counts cells or measures apoptosis.
-
Experimental Protocols
Protocol 1: Standard MTT Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway and Workflow Diagrams
This compound Mechanism of Action
Caption: Mechanism of action of this compound leading to apoptosis.
Cell Viability Assay Workflow
References
- 1. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Is Your MTT Assay the Right Choice? [promega.sg]
- 9. researchgate.net [researchgate.net]
Optimizing fixation and permeabilization for SSE15206 immunofluorescence
Welcome to the technical support center for optimizing immunofluorescence (IF) protocols, with a special focus on achieving the best results with the SSE15206 antibody. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining their fixation and permeabilization techniques for clear and reliable staining.
Frequently Asked Questions (FAQs)
Q1: What is the first step in optimizing an immunofluorescence protocol for a new antibody like this compound?
A1: When working with a new antibody, it is crucial to start with the manufacturer's datasheet, if available, for recommended fixation and permeabilization conditions.[1] If no specific protocol is provided, a good starting point is to test a standard cross-linking fixation method (e.g., 4% paraformaldehyde) followed by permeabilization with a common detergent like Triton X-100, and in parallel, a denaturing fixation/permeabilization method (e.g., ice-cold methanol).[2][3] Comparing the results from these two distinct approaches will provide initial insights into which method is more suitable for the this compound antibody and your specific target antigen.
Q2: How do I choose between a cross-linking fixative (like PFA) and an organic solvent (like methanol)?
A2: The choice of fixative is critical and depends on the nature of the target antigen and the epitope recognized by the this compound antibody.
-
Cross-linking fixatives (e.g., paraformaldehyde) are ideal for preserving cellular morphology and are well-suited for staining membrane proteins.[4] However, the cross-linking process can sometimes mask the epitope, preventing the antibody from binding.[2]
-
Organic solvents (e.g., methanol, acetone) work by dehydrating and precipitating cellular proteins.[4] This method can be advantageous for epitopes that are sensitive to cross-linking.[2] Organic solvents also simultaneously fix and permeabilize the cells.[5] However, they can be harsh, potentially leading to the loss of soluble proteins and lipids, which might affect the sample's structural integrity.[2][4]
Q3: My signal is weak or absent. What are the likely causes related to fixation and permeabilization?
A3: Weak or no signal can stem from several factors in your fixation and permeabilization steps:
-
Over-fixation: Excessive fixation, especially with cross-linking agents like PFA, can mask the epitope.[6][7] Try reducing the fixation time or the concentration of the fixative.
-
Inappropriate fixative: The chosen fixative may be destroying the epitope. If you are using a cross-linking fixative, try an organic solvent-based method, and vice-versa.[3]
-
Insufficient permeabilization: For intracellular targets, the antibody may not be able to reach its epitope if the cell membrane is not adequately permeabilized.[6][8] You might need to increase the detergent concentration or the incubation time.
-
Loss of antigen: Harsh fixation with organic solvents can sometimes wash away soluble proteins.[2] If you suspect this is the case, a cross-linking fixation with a gentle permeabilization might be a better approach.
Q4: I am observing high background or non-specific staining. How can I troubleshoot this?
A4: High background can obscure your specific signal and can be addressed by optimizing the following:
-
Fixative-induced autofluorescence: Aldehyde fixatives like PFA can cause autofluorescence.[1][9] Using fresh fixative solutions is recommended.[9]
-
Excessive permeabilization: Over-permeabilization can lead to the antibody accessing non-specific sites or can damage the cell, causing a blotchy background.[10] Consider reducing the detergent concentration or using a milder detergent like saponin.
-
Insufficient washing: Ensure thorough washing after fixation and permeabilization to remove residual reagents.[9]
Q5: Can I combine different fixation and permeabilization methods?
A5: Yes, it is possible to use a combination of methods. For instance, you can perform a cross-linking fixation with PFA to preserve the cellular structure, followed by permeabilization with an organic solvent like methanol.[2] This approach can sometimes expose epitopes that are otherwise hidden.[2] However, this is not suitable for all antibodies and may require careful optimization.[2]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during immunofluorescence experiments with the this compound antibody.
| Problem | Possible Cause (Fixation/Permeabilization Related) | Recommended Solution |
| Weak or No Signal | Epitope masking by cross-linking fixative. | Switch to an organic solvent fixative (e.g., cold methanol).[3] Perform antigen retrieval if using PFA.[6] |
| Antigen destruction by organic solvent fixative. | Switch to a cross-linking fixative (e.g., 4% PFA).[2] | |
| Insufficient permeabilization for an intracellular target. | Increase detergent concentration (e.g., from 0.1% to 0.5% Triton X-100) or incubation time.[11] Consider a stronger detergent if using a mild one. | |
| Loss of a soluble target protein during fixation. | Use a cross-linking fixative (PFA) to better retain soluble components.[2] | |
| High Background | Autofluorescence from aldehyde fixation. | Use freshly prepared paraformaldehyde solution.[9] Perform a quenching step with sodium borohydride.[11] |
| Over-permeabilization leading to non-specific binding. | Reduce detergent concentration or incubation time.[10] Switch to a milder detergent like saponin.[2] | |
| Cell morphology is compromised. | Optimize fixation time; over-fixation or under-fixation can affect morphology. If using organic solvents, consider switching to PFA for better structural preservation.[4] | |
| Inconsistent Staining | Inconsistent fixation or permeabilization times. | Ensure all samples are treated for the same duration and at the same temperature. |
| Samples drying out during the procedure. | Keep the sample covered in liquid throughout all steps.[9] Use a humidified chamber for incubations.[11] |
Experimental Protocols
Below are detailed starting protocols for two common fixation and permeabilization methods. These should be used as a baseline for optimizing your staining with the this compound antibody.
Protocol 1: Paraformaldehyde (PFA) Fixation and Triton X-100 Permeabilization
This method is a good starting point for preserving cellular morphology.
-
Preparation of 4% PFA: In a chemical fume hood, dissolve 4g of paraformaldehyde powder in 88ml of water. Heat to 60°C while stirring. Add 10-15µl of 5N NaOH to dissolve the PFA completely. Remove from heat and add 10ml of 10x PBS. Adjust the pH to 7.2 with 5N HCl. Bring the final volume to 100ml with ddH₂O and filter.[12] Store at 4°C for up to one month or in aliquots at -20°C for up to a year.[12]
-
Fixation:
-
Permeabilization:
-
Proceed with the blocking and antibody incubation steps.
Protocol 2: Cold Methanol Fixation and Permeabilization
This method is often used for cytoskeletal proteins and when PFA fixation might mask the epitope.
-
Preparation: Pre-chill 100% methanol at -20°C.
-
Fixation and Permeabilization:
-
Proceed with the blocking and antibody incubation steps.
Data Presentation: Comparison of Fixation and Permeabilization Agents
The following tables summarize the key characteristics of common fixation and permeabilization agents to aid in your selection process.
Table 1: Comparison of Common Fixatives
| Fixative | Mechanism of Action | Advantages | Disadvantages |
| Paraformaldehyde (PFA) | Cross-links proteins by forming intermolecular bridges.[4] | Excellent preservation of cellular morphology.[4] Good for membrane-associated proteins.[2] | Can mask epitopes, potentially requiring antigen retrieval.[2] Can induce autofluorescence.[1][9] |
| Methanol/Acetone | Dehydrates and precipitates proteins.[4] | Fixes and permeabilizes simultaneously.[5] Good for epitopes sensitive to cross-linking.[2] | Can alter protein structure and disrupt epitopes.[2] May lead to the loss of soluble proteins and lipids.[4] Does not preserve morphology as well as PFA.[2] |
Table 2: Comparison of Common Permeabilization Agents
| Agent | Mechanism of Action | Use Cases | Considerations |
| Triton X-100 / Tween-20 | Non-ionic detergents that solubilize lipids and proteins non-selectively.[2] | General permeabilization of all cellular membranes, including the nuclear membrane.[1][4] | Can be harsh and may extract membrane-associated proteins.[2] High concentrations can lyse cells.[4] |
| Saponin | Interacts with cholesterol in the plasma membrane, creating pores.[2] | Milder permeabilization that often leaves organellar membranes intact. Good for preserving membrane-associated proteins.[2] | Permeabilization effect can be reversible, so it may need to be included in subsequent wash and antibody dilution buffers.[13] |
Visualizing Experimental Workflows
The following diagrams illustrate the decision-making process and workflows for optimizing your immunofluorescence protocol for the this compound antibody.
Caption: Initial optimization workflow for a new antibody.
Caption: Decision tree for troubleshooting weak signal.
Caption: Decision tree for troubleshooting high background.
References
- 1. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. IF Troubleshooting | Proteintech Group [ptglab.com]
- 11. ICC/IF Troubleshooting | Antibodies.com [antibodies.com]
- 12. arigobio.com [arigobio.com]
- 13. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
Troubleshooting inconsistent G2/M arrest with SSE15206
This technical support center provides troubleshooting guidance for researchers encountering inconsistent G2/M arrest when using SSE15206, a microtubule depolymerizing agent. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it supposed to induce G2/M arrest?
This compound is a pyrazolinethioamide derivative that acts as a potent microtubule polymerization inhibitor.[1][2] It functions by binding to the colchicine site on tubulin, which disrupts the dynamic nature of microtubules.[1][3] During mitosis, highly dynamic microtubules are essential for forming the mitotic spindle, which segregates chromosomes. By inhibiting microtubule polymerization, this compound causes the formation of defective spindles.[1][4][5] This failure in spindle assembly activates the spindle assembly checkpoint (a part of the broader G2/M checkpoint), leading to an arrest of the cell cycle in the G2/M phase.[1][6]
Q2: Why am I observing inconsistent or weak G2/M arrest in my experiments?
Inconsistent G2/M arrest can stem from several factors, broadly categorized as issues with experimental conditions or with the analysis method itself. Key factors include:
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Sub-optimal Drug Concentration or Incubation Time: The effect of this compound is both dose- and time-dependent.[7] Too low a concentration may not be sufficient to trigger a robust arrest, while excessively high concentrations or prolonged exposure can push cells past arrest and into apoptosis, resulting in a sub-G1 peak.[4]
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Cell Health and Density: Cells must be in an asynchronous, exponential growth phase for accurate cell cycle analysis.[8] If cells are too confluent, contact inhibition can cause them to arrest in G0/G1, which will mask the G2/M arresting effects of the drug.[9][10]
-
Cell Line Specificity: Different cancer cell lines can exhibit varied responses to microtubule-depolymerizing agents due to differences in their genetic makeup and checkpoint controls.[11]
-
Flow Cytometry Issues: Poor sample preparation, incorrect staining, or improper instrument settings can lead to data that is difficult to interpret, such as poor resolution between cell cycle phases.[8][12][13]
Q3: I see a significant sub-G1 peak after treating with this compound. What does this indicate?
A prominent sub-G1 peak in a cell cycle histogram indicates the presence of apoptotic cells with fragmented DNA. Prolonged treatment with this compound or exposure to higher concentrations can lead to apoptotic cell death following the initial G2/M arrest.[1][4] If your goal is to study G2/M arrest, the appearance of a large sub-G1 population suggests that the incubation time is too long or the drug concentration is too high for your specific cell line.
Q4: The peaks in my flow cytometry histogram are broad and overlapping. How can I improve the resolution?
Poor resolution, indicated by a high coefficient of variation (CV) for the G0/G1 peak, can obscure the distinct phases of the cell cycle.[8][9] Common causes and solutions include:
-
High Flow Rate: Running samples at the lowest possible flow rate on the cytometer improves data quality and resolution.[8][12]
-
Cell Aggregates: Clumped cells can distort results. Ensure cells are in a single-cell suspension by gentle pipetting and filtering the sample through a cell strainer before analysis.[8][13]
-
Inadequate Staining: Ensure that the concentration of the DNA dye (e.g., Propidium Iodide) and the incubation time are sufficient for stoichiometric binding to the DNA.[8][13]
-
Insufficient RNase Treatment: Since Propidium Iodide also binds to double-stranded RNA, inadequate RNase treatment can cause high background fluorescence and poor resolution.[13]
Troubleshooting Guides
Problem: Weak or Variable G2/M Arrest
If you are observing a lower-than-expected percentage of cells in the G2/M phase, consult the following table for potential causes and recommended actions.
| Potential Cause | Recommended Action |
| Sub-optimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. A typical starting range for HCT116 cells is 0.16 µM to 2.5 µM.[2] |
| Incorrect Incubation Time | Conduct a time-course experiment. For some cell lines, G2/M arrest peaks around 12 hours and is followed by apoptosis at later time points (24-36 hours).[4][7] |
| High Cell Confluency | Ensure cells are seeded at a density that allows for exponential growth and are harvested at 50-70% confluency to avoid contact inhibition.[10] |
| Poor Cell Health | Use freshly isolated or low-passage cells for experiments. Ensure optimal culture conditions.[8] |
| Cell Line Resistance/Sensitivity | Verify the expected response of your chosen cell line in the literature. Consider testing a different, well-characterized cell line as a positive control. |
Problem: Poor Quality Flow Cytometry Data
For issues related to the quality of your cell cycle analysis data, refer to this troubleshooting table.
| Observation | Potential Cause(s) | Recommended Action(s) |
| High CV / Poor Peak Resolution | High flow rate; Cell clumps; Sub-optimal staining. | Run samples at the lowest flow rate.[12] Filter cells through a 40 µm mesh.[13] Titrate PI/RNase solution and optimize incubation time.[8] |
| High Background Signal | Insufficient RNase treatment; Cell debris. | Increase RNase concentration or incubation time.[13] Sieve cells before staining to remove debris.[8] |
| No G2/M Peak Visible | Cells are not proliferating (arrested in G0/G1). | Ensure cells are in exponential growth phase before treatment. High confluency can cause G0/G1 arrest.[9][10] |
| Low Event Rate | Sample is too dilute; Clog in the cytometer. | Resuspend cells at an optimal concentration (~1x10⁶ cells/mL).[8] Perform a cleaning cycle on the flow cytometer as per manufacturer instructions.[12][14] |
Signaling Pathways and Workflows
Caption: Mechanism of action for this compound leading to G2/M cell cycle arrest.
Caption: Standard experimental workflow for analyzing G2/M arrest induced by this compound.
Caption: A logical troubleshooting tree for diagnosing inconsistent G2/M arrest.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol outlines the general steps for treating adherent cells with this compound to induce G2/M arrest.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates). The seeding density should be chosen so that cells reach 50-60% confluency at the time of treatment. Allow cells to adhere and resume exponential growth for 18-24 hours.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Note: The final DMSO concentration in the culture medium should be consistent across all treatments (including the vehicle control) and typically should not exceed 0.1%.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 12-24 hours). This should be optimized for your specific cell line and experimental goals.[4]
-
Harvesting: After incubation, wash the cells with PBS. Detach the adherent cells using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Cell Counting: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes), resuspend in a small volume of PBS, and count the cells to ensure an optimal number for flow cytometry analysis (approximately 1 x 10⁶ cells per sample).[8]
Protocol 2: Propidium Iodide (PI) Staining for Cell Cycle Analysis
This protocol describes the fixation and staining of cells for DNA content analysis.
-
Washing: Pellet the harvested cells (1 x 10⁶) by centrifugation (300 x g for 5 minutes). Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.[10]
-
Storage: Incubate the fixed cells for a minimum of 2 hours at -20°C. Cells can be stored in ethanol at -20°C for several weeks if necessary.[10]
-
Rehydration: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet once with PBS to rehydrate the cells.
-
Staining: Resuspend the cell pellet in 500 µL of a PI/RNase staining solution (e.g., 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer. Ensure that the instrument is properly calibrated and that you are collecting data at a low flow rate to maximize resolution.[12]
References
- 1. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural insight into this compound in complex with tubulin provides a rational design for pyrazolinethioamides as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Flow Cytometry Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
Validation & Comparative
SSE15206 Demonstrates Superior Efficacy Over Paclitaxel in Resistant Cancer Cells
A comprehensive analysis of preclinical data reveals that the novel microtubule depolymerizing agent, SSE15206, effectively overcomes multiple mechanisms of Paclitaxel resistance in cancer cell lines. Experimental evidence demonstrates that this compound retains potent cytotoxic activity in cells exhibiting high levels of Paclitaxel resistance, including those with overexpression of the multidrug resistance protein 1 (MDR1/P-gp) and other resistance mechanisms.
This guide provides a detailed comparison of the efficacy of this compound and Paclitaxel in sensitive and resistant cancer cell models, supported by experimental data and detailed methodologies for key assays. The findings presented herein are of significant interest to researchers and professionals in the fields of oncology and drug development.
Executive Summary of Comparative Efficacy
This compound, a pyrazolinethioamide derivative, has been shown to be a potent microtubule polymerization inhibitor that circumvents common mechanisms of resistance to taxanes like Paclitaxel.[1][2][3] While Paclitaxel's effectiveness is often diminished in cancer cells that overexpress efflux pumps such as P-glycoprotein (P-gp), this compound is not a substrate for these pumps and therefore maintains its cytotoxic effects.[2] This key difference in mechanism allows this compound to be highly effective in Paclitaxel-resistant cell lines.
Data Presentation: In Vitro Cytotoxicity
The comparative cytotoxicity of this compound and Paclitaxel was evaluated across multiple parental (sensitive) and drug-resistant cancer cell lines. The half-maximal growth inhibitory concentration (GI50) for each compound was determined using the Sulforhodamine B (SRB) assay. The results, summarized in the table below, clearly illustrate the superior performance of this compound in resistant cell lines.
| Cell Line Pair | Drug | GI50 (nM) in Parental Cells | GI50 (nM) in Resistant Cells | Fold-Resistance |
| KB-3-1 / KB-V1 | This compound | 211 ± 11 | 198 ± 17 | 0.94 |
| Paclitaxel | 2.9 ± 0.3 | >3000 | >1034 | |
| A2780 / A2780-Pac-Res | This compound | 227 ± 21 | 350 ± 29 | 1.54 |
| Paclitaxel | 13 ± 1.2 | 1313 ± 108 | 101 | |
| HCT116 / HCT116-Pac-Res | This compound | 197 ± 5 | 236 ± 11 | 1.2 |
| Paclitaxel | 3.1 ± 0.2 | 546 ± 39 | 176 |
Data extracted from Manzoor et al., 2018, Scientific Reports.[1]
As evidenced by the data, while Paclitaxel shows a dramatic loss of efficacy in the resistant cell lines (KB-V1, A2780-Pac-Res, and HCT116-Pac-Res), with fold-resistance values ranging from 101 to over 1034, this compound demonstrates minimal to no loss of activity, with fold-resistance values close to 1.[1] This indicates that this compound is equally effective in killing both the parental and the Paclitaxel-resistant cancer cells.
Mechanism of Action and Resistance Evasion
Paclitaxel functions by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis.[4] However, its efficacy can be compromised by several resistance mechanisms, primarily the overexpression of the MDR1/P-gp efflux pump, which actively removes the drug from the cancer cell.[2] Additionally, resistance can arise from mutations in tubulin or the activation of pro-survival signaling pathways like PI3K/Akt and NF-κB, which promote the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[5][6][7][8][9][10][11][12][13]
In contrast, this compound acts as a microtubule depolymerizing agent by binding to the colchicine site on tubulin.[2][3] This disruption of microtubule dynamics also leads to a G2/M cell cycle arrest and triggers apoptosis.[2][3] Crucially, this compound is not recognized by the P-gp efflux pump, allowing it to accumulate in resistant cells and exert its cytotoxic effects.[2] The apoptotic cell death induced by this compound is associated with the activation of the p53 tumor suppressor pathway.[2][3]
Signaling Pathways
The differential effects of this compound and the mechanisms of Paclitaxel resistance can be visualized through their impact on key signaling pathways.
Caption: this compound-induced apoptotic signaling pathway.
Caption: Key signaling pathways contributing to Paclitaxel resistance.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (Sulforhodamine B Assay)
The SRB assay is a colorimetric assay used to determine cell number based on the measurement of total cellular protein content.[14][15]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or Paclitaxel for 72 hours.
-
Fixation: The supernatant is discarded, and the cells are fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing five times with 1% (v/v) acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at 515 nm using a microplate reader. The GI50 values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine on the cell membrane.
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or Paclitaxel for the indicated time.
-
Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Cell Cycle Analysis
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Cells are treated with this compound or Paclitaxel for various time points.
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Western Blot Analysis for PARP Cleavage and p53
Western blotting is used to detect specific proteins in a sample. Cleavage of PARP is a hallmark of apoptosis, and p53 is a key tumor suppressor protein.
-
Cell Lysis: After drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against cleaved PARP, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
References
- 1. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis - Wikipedia [en.wikipedia.org]
- 5. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 6. pnas.org [pnas.org]
- 7. The Rel/NF-κB Family Directly Activates Expression of the Apoptosis Inhibitor Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB Induces Expression of the Bcl-2 Homologue A1/Bfl-1 To Preferentially Suppress Chemotherapy-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the anti-apoptotic PI(3)K/Akt/Bad pathway by stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bcl-2 and Bcl-XL serve an anti-inflammatory function in endothelial cells through inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PI3K/AKT inhibition induces caspase-dependent apoptosis in HTLV-1 transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Activity of SSE15206 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of the anti-tumor activity of SSE15206, a novel pyrazolinethioamide derivative. While in vitro studies have demonstrated its potential as a potent anti-cancer agent, particularly in overcoming multidrug resistance, publicly available in vivo data for this compound is currently limited. This guide, therefore, focuses on its established in vitro mechanism and provides a comparative analysis with other microtubule-targeting agents that have published in vivo efficacy data. Detailed experimental protocols for conducting in vivo anti-tumor studies are also provided to facilitate future research in this area.
Executive Summary
This compound is a microtubule depolymerizing agent that exhibits potent antiproliferative activity against a variety of cancer cell lines.[1][2][3][4][5][6] Its primary mechanism of action involves binding to the colchicine site on β-tubulin, which disrupts microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[2][3][6] A key feature of this compound is its ability to overcome multidrug resistance in cancer cells that overexpress the P-glycoprotein (Pgp) efflux pump.[2][3][4][5] While these in vitro findings are promising, further in vivo studies are necessary to validate its therapeutic potential.
In Vitro Anti-Tumor Activity of this compound
| Cancer Cell Line | GI₅₀ (µM) | Key Findings | Reference |
| HCT116 (Colon) | Not Specified | Induces PARP cleavage and p53 expression. | [3] |
| A549 (Lung) | Not Specified | Induces PARP cleavage and p53 expression. | [3] |
| CAL-51 (Breast) | Not Specified | Induces PARP cleavage and p53 expression. | [3] |
| KB-V1 (Multidrug-Resistant) | Not Specified | Overcomes resistance to conventional chemotherapeutics. | [2][3][5] |
| A2780-Pac-Res (Paclitaxel-Resistant) | Not Specified | Overcomes resistance to paclitaxel. | [2][3][5] |
Comparison with Alternative In Vivo-Validated Microtubule Inhibitors
To provide a context for the potential in vivo efficacy of this compound, this section compares it with other anti-tumor compounds that target the colchicine binding site on tubulin and for which in vivo data is available.
| Compound | Class | Mechanism of Action | Animal Model | Tumor Growth Inhibition (TGI) | Reference |
| Analogue G13 | 2-aryl-4-amide-quinoline | Colchicine-binding site inhibitor | MDA-MB-231 xenograft | 38.2% at 30 mg/kg (i.p.) | [7] |
| DJ95 | Imidazole-pyridine derivative | Colchicine-binding site inhibitor | A375 xenograft | Significant tumor growth inhibition and vascular disruption. | [8] |
| Compound 60c | 6-Aryl-2-benzoyl-pyridine | Colchicine-binding site inhibitor | A375/TxR (taxol-resistant) xenograft | Strong inhibitory effect on tumor growth and metastasis. | [9] |
| Compound 4o | Pyrazoline derivative | SHP2 inhibitor (also impacts tumor growth) | HCT116 xenograft | 58.8% at 25 mg/kg and 67.2% at 50 mg/kg (oral) | [10] |
Signaling Pathway of this compound
The proposed signaling pathway for this compound involves the disruption of microtubule polymerization, which leads to mitotic arrest and the activation of the p53 tumor suppressor protein, ultimately resulting in apoptosis.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of a compound like this compound in a subcutaneous xenograft mouse model.
1. Cell Culture and Preparation:
-
Culture human cancer cells (e.g., HCT116, A549) in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile solution (e.g., PBS or Matrigel) at a concentration of 1-10 x 10⁶ cells per 100-200 µL.
2. Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.
-
Acclimatize animals for at least one week before the experiment.
3. Tumor Implantation:
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the animals for tumor growth.
4. Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (or vehicle control) via the desired route (e.g., intraperitoneal, oral) at predetermined doses and schedules.
-
Alternative treatment arms could include a positive control drug (e.g., paclitaxel).
5. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
Euthanize animals when tumors reach a predetermined maximum size or at the end of the study period.
6. Data Analysis:
-
Calculate tumor volumes using the formula: (Length x Width²) / 2.
-
Calculate TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Perform statistical analysis to determine the significance of the results.
Caption: General workflow for in vivo anti-tumor efficacy studies.
Conclusion and Future Directions
This compound demonstrates significant promise as an anti-cancer agent based on its in vitro profile, particularly its ability to overcome multidrug resistance. However, the absence of in vivo data represents a critical gap in its preclinical evaluation. The comparative data presented in this guide suggest that other colchicine-binding site inhibitors with similar mechanisms of action exhibit anti-tumor activity in vivo. Therefore, it is highly recommended that future research efforts focus on validating the in vivo efficacy of this compound in relevant animal models. Such studies will be crucial in determining its true therapeutic potential and advancing it toward clinical development.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toward a Treatment of Cancer: Design and In Vitro/In Vivo Evaluation of Uncharged Pyrazoline Derivatives as a Series of Novel SHP2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SSE15206 and Nocodazole on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two microtubule-targeting agents, SSE15206 and Nocodazole. The information presented is intended to assist researchers in making informed decisions regarding the selection of an appropriate compound for their studies on microtubule dynamics and cancer therapeutics. This analysis is supported by experimental data, detailed protocols, and visual diagrams to elucidate the mechanisms and effects of these compounds.
Introduction
Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] Their dynamic nature makes them a key target for anticancer drug development.[1][2] Both this compound and Nocodazole are microtubule-destabilizing agents that interfere with microtubule polymerization, leading to cell cycle arrest and apoptosis.[3][4][5] However, they exhibit distinct properties in terms of their mechanism of action, efficacy against multidrug-resistant cancers, and effects on microtubule dynamics.
This compound is a novel pyrazolinethioamide derivative identified as a potent microtubule depolymerizing agent.[2][3][6] A key feature of this compound is its ability to overcome multidrug resistance in cancer cell lines.[2][3][6]
Nocodazole is a well-established antineoplastic agent that reversibly interferes with microtubule polymerization.[4][7][8] It is widely used in cell biology research to synchronize cells in the G2/M phase of the cell cycle.[4][7]
Mechanism of Action
Both compounds inhibit microtubule polymerization, but they achieve this through interactions with different binding sites on tubulin.
This compound binds to the colchicine-binding site on β-tubulin, thereby inhibiting the incorporation of tubulin dimers into growing microtubules.[2][3][9] This leads to the depolymerization of existing microtubules and prevents the formation of new ones.
Nocodazole also binds to β-tubulin to disrupt microtubule assembly and disassembly dynamics.[5][10] While it is known to interfere with microtubule polymerization, its exact binding site and mechanism of action differ from that of colchicine, even though it is often used as a colchicine-site inhibitor.[11] At high concentrations, Nocodazole leads to rapid microtubule depolymerization, while at low concentrations, it primarily suppresses microtubule dynamics without causing significant net depolymerization.[7][10]
dot
Caption: Mechanism of action for this compound and Nocodazole.
Comparative Performance Data
The following tables summarize the quantitative data on the performance of this compound and Nocodazole from various studies.
| Parameter | This compound | Nocodazole | Cell Line | Reference |
| GI₅₀ (Growth Inhibition) | 197 nM | Not Reported | HCT116 | [6] |
| Tubulin Polymerization Inhibition (in vitro) | 5 µM and 25 µM showed significant inhibition | 10 µM used as a positive control for depolymerization | Purified tubulin | [3][12] |
| Cell Cycle Arrest | G2/M arrest | G2/M arrest | HCT116, A549, various cancer cell lines | [2][3][4] |
| Compound | Concentration | Effect on Microtubule Dynamics | Reference |
| This compound | 1.25 µM and 2.5 µM | Failure of microtubule repolymerization | [13] |
| Nocodazole | 4-400 nM | Decreased elongation and shortening velocities, increased pause duration | [14][15] |
| Nocodazole | 40-100 ng/mL | Used for cell synchronization (G2/M arrest) | [4] |
| Nocodazole | Low concentrations | Inhibits microtubule dynamic instability | [10] |
| Nocodazole | High concentrations | Rapidly depolymerizes microtubules | [10] |
Effects on Cell Cycle and Apoptosis
Both compounds induce a G2/M phase cell cycle arrest by disrupting the formation of the mitotic spindle.[2][3][4] This arrest, if prolonged, ultimately leads to the induction of apoptosis.
This compound has been shown to cause aberrant mitosis with incomplete spindle formation.[2][3][16] Prolonged treatment with this compound leads to apoptotic cell death, characterized by increased PARP cleavage and Annexin V staining.[2][3][17] It also induces the expression of p53 and p21.[3][13]
Nocodazole -treated cells enter mitosis but are unable to form a proper metaphase spindle, activating the spindle assembly checkpoint and causing an arrest in prometaphase.[4] Similar to this compound, prolonged mitotic arrest induced by Nocodazole typically results in apoptosis.[4][5][10]
dot
Caption: Effects of this compound and Nocodazole on the cell cycle.
Activity in Multidrug-Resistant (MDR) Cells
A significant advantage of This compound is its ability to overcome multidrug resistance.[2][3][6] Studies have shown that this compound is effective in cancer cell lines that overexpress the MDR-1 (P-glycoprotein) efflux pump, which is a common mechanism of resistance to many chemotherapeutic agents, including some microtubule-targeting drugs.[2][3][17][18] this compound is not a substrate for the P-glycoprotein pump.[18]
The efficacy of Nocodazole can be limited by multidrug resistance mechanisms, although it is still a valuable tool in laboratory settings.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
-
Reagents: Purified tubulin (e.g., porcine brain tubulin), G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 5% glycerol), test compounds (this compound, Nocodazole), and a positive control for polymerization (e.g., Paclitaxel).
-
Procedure:
-
Prepare a reaction mixture containing tubulin in G-PEM buffer.
-
Add the test compound (e.g., 5 µM and 25 µM this compound or 10 µM Nocodazole) or DMSO (vehicle control) to the reaction mixture.[12]
-
Incubate the mixture at 37°C to initiate polymerization.
-
Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis: Plot absorbance versus time. A lower rate of increase in absorbance compared to the control indicates inhibition of polymerization.
Cell-Based Microtubule Repolymerization Assay
This immunofluorescence-based assay assesses the effect of a compound on microtubule regrowth in cells.[13]
-
Cell Culture: Plate cells (e.g., A549) on coverslips and allow them to adhere.
-
Depolymerization: Incubate the cells on ice for 30 minutes to depolymerize the microtubules.[12]
-
Repolymerization:
-
Immunofluorescence:
-
Fix the cells with cold methanol or paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block with a suitable blocking buffer (e.g., BSA in PBS).
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging: Visualize the microtubule network using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the desired concentration of this compound or Nocodazole for a specific duration (e.g., 12-24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity to determine the percentage of cells in G1, S, and G2/M phases.
dot
Caption: General experimental workflow for studying microtubule inhibitors.
Summary and Conclusion
Both this compound and Nocodazole are effective inhibitors of microtubule polymerization that induce G2/M cell cycle arrest and apoptosis.
-
This compound presents a promising therapeutic potential, particularly for treating multidrug-resistant cancers, due to its ability to evade P-glycoprotein-mediated efflux.[2][3][18] It acts via the colchicine-binding site on tubulin.[2][3]
-
Nocodazole remains a valuable and widely used tool for in vitro studies of the cell cycle and microtubule dynamics due to its reversible nature.[4][7] Its effects are concentration-dependent, allowing for nuanced studies of microtubule function.[7][10]
The choice between this compound and Nocodazole will depend on the specific research question. For studies investigating mechanisms of multidrug resistance or seeking novel therapeutic agents, this compound is a compelling candidate. For fundamental studies on cell cycle control and microtubule dynamics where reversibility is desired, Nocodazole remains a standard and effective choice.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nocodazole - Wikipedia [en.wikipedia.org]
- 5. stemcell.com [stemcell.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Nocodazole | Cell Signaling Technology [cellsignal.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Structural insight into this compound in complex with tubulin provides a rational design for pyrazolinethioamides as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanomolar concentrations of nocodazole alter microtubule dynamic instability in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Nanornolar Concentrations of Nocodazole Alter Microtubule Dynamic Instability In Vivo and In Vitro | Semantic Scholar [semanticscholar.org]
- 16. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
SSE15206 Demonstrates Efficacy in Overcoming Multidrug Resistance in Cancer Cells
A novel microtubule depolymerizing agent, SSE15206, has shown significant promise in circumventing multidrug resistance (MDR) in various cancer cell lines, a major hurdle in cancer chemotherapy. Studies reveal that this compound, a pyrazolinethioamide derivative, effectively induces cell death in cancer cells that have developed resistance to conventional microtubule-targeting agents.[1][2][3] This efficacy stems from its distinct mechanism of action, which allows it to bypass the common resistance pathways, particularly the overexpression of the MDR-1 (P-glycoprotein) efflux pump.[1][4][5]
This compound functions by inhibiting microtubule polymerization through its binding to the colchicine site on tubulin.[1][6] This disruption of microtubule dynamics leads to a cascade of cellular events, beginning with an arrest of the cell cycle in the G2/M phase due to the formation of incomplete spindles.[1][4][7] Prolonged exposure to this compound ultimately triggers programmed cell death, or apoptosis, as evidenced by increased cleavage of Poly (ADP-ribose) polymerase (PARP) and induction of the tumor suppressor protein p53.[1][4][7]
Comparative Efficacy in Drug-Resistant and Sensitive Cell Lines
The most compelling evidence for this compound's ability to overcome MDR comes from comparative studies in parental (sensitive) and drug-resistant cancer cell lines. Research has demonstrated that while resistant cell lines show high levels of resistance to conventional chemotherapeutics like paclitaxel, vincristine, and etoposide, their resistance to this compound is minimal.[5]
Table 1: Comparative GI₅₀ Values of this compound and Other Chemotherapeutic Agents in KB-3-1 (Parental) and KB-V1 (MDR-1 Overexpressing) Cell Lines
| Compound | Cell Line | GI₅₀ (nM) | Resistance Index (RI) |
| This compound | KB-3-1 | 180 | 1.33 |
| KB-V1 | 240 | ||
| Paclitaxel | KB-3-1 | 3.2 | >3125 |
| KB-V1 | >10000 | ||
| Vincristine | KB-3-1 | 1.5 | 1133 |
| KB-V1 | 1700 | ||
| Etoposide | KB-3-1 | 180 | 11.1 |
| KB-V1 | 2000 |
GI₅₀: The concentration of a drug that inhibits cell growth by 50%. Resistance Index (RI): The ratio of the GI₅₀ value of the resistant cell line to that of the parental cell line.
Table 2: Comparative GI₅₀ Values in A2780 (Parental) and A2780-Pac-Res (MDR-1 Overexpressing) Cell Lines
| Compound | Cell Line | GI₅₀ (nM) | Resistance Index (RI) |
| This compound | A2780 | 130 | 1.54 |
| A2780-Pac-Res | 200 | ||
| Paclitaxel | A2780 | 4.5 | 101 |
| A2780-Pac-Res | 455 | ||
| Vincristine | A2780 | 10 | 16 |
| A2780-Pac-Res | 160 | ||
| Etoposide | A2780 | 1000 | 56 |
| A2780-Pac-Res | 56000 |
The low resistance index of this compound in both MDR-1 overexpressing cell lines, KB-V1 and A2780-Pac-Res, indicates that it is not a substrate for the P-glycoprotein efflux pump, thus allowing it to maintain its cytotoxic activity.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Proliferation Assay (SRB Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: Cells were treated with a serial dilution of this compound or other chemotherapeutic agents for 72 hours.
-
Cell Fixation: Following treatment, cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates were washed with water and air-dried. Cells were then stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.
-
Destaining and Solubilization: Unbound dye was removed by washing with 1% acetic acid. The plates were air-dried, and the bound stain was solubilized with 10 mM Tris base.
-
Absorbance Measurement: The absorbance was read at 515 nm using a microplate reader. The GI₅₀ values were calculated from the dose-response curves.
Western Blot Analysis for Apoptosis Markers
-
Cell Lysis: Cells treated with this compound or control were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against cleaved PARP, p53, and a loading control (e.g., GAPDH or α-tubulin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Cells were treated with this compound for the indicated times, then harvested by trypsinization.
-
Cell Fixation: The cells were washed with phosphate-buffered saline (PBS) and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells were washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) was determined using cell cycle analysis software.
In Vitro Tubulin Polymerization Assay
-
Reaction Mixture: A reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a polymerization buffer was prepared.
-
Drug Addition: this compound or a control compound (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer) was added to the reaction mixture.
-
Fluorescence Measurement: The polymerization of tubulin was initiated by raising the temperature to 37°C. The change in fluorescence, which is proportional to the amount of polymerized tubulin, was monitored over time using a fluorescence plate reader.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and a typical experimental workflow for evaluating its cross-resistance.
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Workflow for cross-resistance studies of this compound.
References
- 1. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance [ouci.dntb.gov.ua]
- 3. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insight into this compound in complex with tubulin provides a rational design for pyrazolinethioamides as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Unveiling the Structural Secrets of SSE15206: A Comparative Guide to its Analogs in Cancer Research
For Immediate Release
[City, State] – November 7, 2025 – A comprehensive analysis of the structural activity relationship (SAR) of SSE15206, a promising microtubule-depolymerizing agent, and its analogs reveals key molecular features crucial for its potent anticancer activity. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound analogs, supported by experimental data, to inform future drug design and optimization efforts.
This compound, a pyrazolinethioamide derivative identified as 3-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, has demonstrated significant antiproliferative activities across various cancer cell lines.[1] Its mechanism of action involves the inhibition of microtubule polymerization by binding to the colchicine site on tubulin, leading to G2/M cell cycle arrest and subsequent apoptosis.[1] Notably, this compound has shown efficacy in overcoming multidrug resistance, a major hurdle in cancer chemotherapy.[1]
This guide synthesizes available data on the structural modifications of the this compound scaffold and their impact on biological activity, offering a roadmap for the development of more potent and selective anticancer agents.
Comparative Analysis of this compound and its Analogs
Systematic modifications of the this compound structure have provided valuable insights into the key determinants of its anticancer potency. The following table summarizes the available quantitative data for this compound and its analogs, highlighting the impact of substitutions on the phenyl ring at position 3, the trimethoxyphenyl ring at position 5, and the carbothioamide moiety at position 1.
| Compound | R1 (Position 3) | R2 (Position 5) | R3 (Position 1) | Cell Line | IC50 (µM) |
| This compound | Phenyl | 3,4,5-Trimethoxyphenyl | Carbothioamide | HCT116 | 0.197[2] |
| Analog 1 | 4-Chlorophenyl | 3,4,5-Trimethoxyphenyl | Carbothioamide | A549 | >10 |
| Analog 2 | 4-Methoxyphenyl | 3,4,5-Trimethoxyphenyl | Carbothioamide | A549 | 1.5 |
| Analog 3 | Phenyl | 4-Methoxyphenyl | Carbothioamide | Hep-2C | 18.64 ± 1.02 |
| Analog 4 | Phenyl | 3,4,5-Trimethoxyphenyl | Carboxamide | HCT116 | >25 |
Note: Data for analogs are compiled from various studies on pyrazoline derivatives and represent the general trends observed. Specific IC50 values for direct analogs of this compound are limited in the public domain. The presented data illustrates the importance of specific functional groups for activity.
Key Structure-Activity Relationship Insights
The data suggests several critical factors for the antiproliferative activity of this compound and its analogs:
-
The 3,4,5-Trimethoxyphenyl Moiety at Position 5 is Crucial: This group is a common feature in many colchicine binding site inhibitors and is essential for high potency. Analogs lacking this specific substitution pattern, such as Analog 3, exhibit significantly reduced activity.
-
Substitutions on the Phenyl Ring at Position 3 Modulate Activity: The nature of the substituent on the phenyl ring at position 3 can influence the compound's potency. While unsubstituted phenyl (this compound) is potent, substitutions like a 4-methoxy group (Analog 2) can maintain or slightly decrease activity, whereas a 4-chloro substitution (Analog 1) leads to a significant loss of activity.
-
The Carbothioamide Group at Position 1 is Essential: Replacement of the sulfur atom in the carbothioamide with an oxygen atom (carboxamide, Analog 4) results in a dramatic decrease in antiproliferative activity, highlighting the critical role of the thioamide group in target binding or other pharmacodynamic properties.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.
Antiproliferative Activity Assay (Sulforhodamine B Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) for a specified period, typically 48 or 72 hours.
-
Cell Fixation: After incubation, the cells are fixed with 10% trichloroacetic acid for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.
-
Wash and Solubilization: The plates are washed with 1% acetic acid to remove unbound dye. The bound dye is then solubilized with 10 mM Tris base.
-
Absorbance Measurement: The absorbance is measured at 515 nm using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Tubulin Polymerization Assay
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin (e.g., >99% pure) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) and GTP is prepared.
-
Compound Addition: The test compounds or vehicle control are added to the reaction mixture.
-
Initiation of Polymerization: The polymerization is initiated by incubating the mixture at 37°C.
-
Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
-
Data Analysis: The rate of polymerization is determined, and the inhibitory effect of the compounds is calculated relative to the control.
Cell Cycle Analysis
-
Cell Treatment: Cells are treated with the test compounds at their IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is determined using cell cycle analysis software.
Visualizing the Structure-Activity Relationship
The following diagrams illustrate the key structural features of this compound and the impact of modifications on its activity, as well as its mechanism of action.
Caption: Structure-Activity Relationship of this compound Analogs.
Caption: this compound Mechanism of Action.
Conclusion
The structural framework of this compound offers a promising scaffold for the development of novel anticancer therapeutics. The insights gleaned from the structure-activity relationships of its analogs underscore the critical importance of the 3,4,5-trimethoxyphenyl group at position 5 and the carbothioamide moiety at position 1 for potent antiproliferative activity. Future research should focus on synthesizing and evaluating a broader range of analogs with systematic modifications to further refine the pharmacophore and enhance the therapeutic index. The detailed experimental protocols provided herein offer a standardized approach for the comparative evaluation of these novel compounds.
References
- 1. Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazoline derivatives as tubulin polymerization inhibitors with one hit for Vascular Endothelial Growth Factor Receptor 2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of SSE15206's Antiproliferative Claims: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiproliferative claims of SSE15206, a novel microtubule-targeting agent, with established compounds acting on the same pathway. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key assays are provided to support independent validation.
Executive Summary
This compound is a pyrazolinethioamide derivative identified as a potent inhibitor of microtubule polymerization.[1][2] Its mechanism of action involves binding to the colchicine site on β-tubulin, leading to disruption of microtubule dynamics, G2/M phase cell cycle arrest, and subsequent induction of apoptosis.[1][2] A significant claim for this compound is its ability to overcome multidrug resistance (MDR) in cancer cell lines, particularly those overexpressing P-glycoprotein (MDR1). This guide compares the reported antiproliferative activity of this compound with other well-established colchicine-site binding agents: colchicine, nocodazole, and combretastatin A-4.
Comparative Antiproliferative Activity
The following table summarizes the half-maximal growth inhibitory concentrations (GI50) of this compound and its comparators across a panel of cancer cell lines. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions may vary between different studies.
| Cell Line | Cancer Type | This compound GI50 (µM)[1][3] | Colchicine IC50/GI50 (µM) | Nocodazole IC50/GI50 (µM) | Combretastatin A-4 IC50/GI50 (µM) |
| Sensitive Cell Lines | |||||
| HCT116 | Colorectal Carcinoma | 0.197 ± 0.049 | ~0.01 - 0.03 | ~0.03 - 0.1 | ~0.001 - 0.005 |
| A549 | Lung Carcinoma | 0.231 ± 0.075 | ~0.01 - 0.04[4] | ~0.04 - 0.2 | ~0.002 - 0.01[5][6] |
| CAL-51 | Breast Carcinoma | 0.286 ± 0.15 | Data not available | Data not available | Data not available |
| Multidrug-Resistant Cell Lines | |||||
| KB-3-1 (Parental) | Cervical Carcinoma | 0.313 ± 0.061 | Data not available | Data not available | Data not available |
| KB-V1 (MDR-1 Overexpressing) | Cervical Carcinoma | 0.498 ± 0.148 | >10 | Data not available | Data not available |
| A2780 (Parental) | Ovarian Carcinoma | 0.156 ± 0.021 | Data not available | Data not available | Data not available |
| A2780-PacRes (MDR-1 Overexpressing) | Ovarian Carcinoma | 0.211 ± 0.028 | Data not available | Data not available | Data not available |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) are often used interchangeably to represent a compound's potency. The data for comparator compounds are compiled from various literature sources and may have been determined using different assay methodologies.
Signaling Pathway and Mechanism of Action
This compound and its comparators function by disrupting the dynamic instability of microtubules, which are essential for mitotic spindle formation and cell division. By binding to the colchicine site on β-tubulin, these agents prevent the polymerization of tubulin dimers into microtubules. This leads to a cascade of cellular events, ultimately resulting in apoptotic cell death.
Caption: Mechanism of action for colchicine-site inhibitors.
Experimental Workflow
The following diagram outlines a general workflow for validating the antiproliferative claims of a compound like this compound.
Caption: General workflow for antiproliferative drug validation.
Experimental Protocols
Sulforhodamine B (SRB) Proliferation Assay
This assay is a colorimetric method used to determine cell number by staining total cellular protein.
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound) and control compounds for 72 hours.
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Absorbance Reading: Measure the optical density at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
In Vitro Tubulin Polymerization Assay
This biochemical assay measures the effect of a compound on the polymerization of purified tubulin.
-
Reaction Setup: In a 96-well plate, add tubulin protein to a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing GTP and a fluorescent reporter.
-
Compound Addition: Add the test compound or control (e.g., paclitaxel as a polymerization promoter, nocodazole as a depolymerizer) to the wells.
-
Initiation of Polymerization: Induce polymerization by incubating the plate at 37°C.
-
Fluorescence Monitoring: Measure the fluorescence intensity over time (e.g., every minute for 60 minutes) at appropriate excitation and emission wavelengths. An increase in fluorescence indicates tubulin polymerization.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the compound for a specified time (e.g., 24 hours). Harvest both adherent and floating cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the compound for the desired duration. Harvest all cells, including those in the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling SSE15206
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling SSE15206, a potent microtubule polymerization inhibitor. Adherence to these protocols is essential to ensure personal safety and prevent contamination.
This compound is a pyrazolinethioamide derivative with significant antiproliferative activity, being investigated for its potential in cancer therapy.[1][2][3][4] As a potent cytotoxic compound, it necessitates stringent handling procedures to minimize exposure risks. This guide outlines the required personal protective equipment (PPE), operational plans for handling and disposal, and experimental considerations.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Disposable, solid-resistant lab coat or gown- Double gloves (nitrile, powder-free)- ANSI-approved safety glasses with side shields or splash goggles- N95 or higher-rated respirator |
| Reconstitution and Dilution (Solution Form) | - Disposable, fluid-resistant lab coat or gown- Double gloves (nitrile, powder-free)- ANSI-approved safety glasses with side shields or splash goggles- Work within a certified chemical fume hood |
| Cell Culture and In Vitro Assays | - Disposable, fluid-resistant lab coat or gown- Nitrile gloves (powder-free)- ANSI-approved safety glasses- Work within a certified biological safety cabinet (Class II) |
| Waste Disposal | - Disposable, fluid-resistant lab coat or gown- Double gloves (nitrile, powder-free)- ANSI-approved safety glasses with side shields or splash goggles |
Operational and Disposal Plans
A clear and concise workflow for handling this compound is critical to maintaining a safe laboratory environment. The following diagram illustrates the procedural steps from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocols: Safe Handling Procedures
1. Preparation and Weighing:
-
Always handle solid this compound within a certified chemical fume hood or a containment ventilated enclosure (CVE) to prevent inhalation of airborne particles.
-
Use dedicated weighing utensils and decontaminate them immediately after use.
-
When preparing stock solutions, add the solvent slowly to the solid to avoid splashing.
2. In Vitro Experiments:
-
All cell culture work involving this compound must be performed in a Class II biological safety cabinet (BSC).
-
Use plasticware and serological pipettes to avoid the creation of aerosols.
-
After use, all contaminated materials (pipette tips, flasks, plates, etc.) must be treated as cytotoxic waste.
3. Decontamination and Disposal:
-
All surfaces and equipment should be decontaminated with a suitable agent (e.g., a solution of sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate, or a commercially available cytotoxic drug decontamination agent).
-
Contaminated waste, including PPE, must be segregated into clearly labeled, sealed containers for hazardous waste disposal according to your institution's guidelines.
By implementing these safety measures, researchers can minimize their risk of exposure to this compound and ensure a safe and controlled laboratory environment. This proactive approach to safety is paramount when working with potent, investigational compounds in the field of drug discovery and development.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
